Product packaging for (3-Amino-1H-pyrazol-5-yl)methanol(Cat. No.:CAS No. 1000895-26-0)

(3-Amino-1H-pyrazol-5-yl)methanol

Cat. No.: B591735
CAS No.: 1000895-26-0
M. Wt: 113.12
InChI Key: NZORXPUYHVZTQG-UHFFFAOYSA-N
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Description

(3-Amino-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O B591735 (3-Amino-1H-pyrazol-5-yl)methanol CAS No. 1000895-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-1H-pyrazol-5-yl)methanol
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InChI

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORXPUYHVZTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40717044
Record name (3-Amino-1H-pyrazol-5-yl)methanol
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Molecular Weight

113.12 g/mol
Source PubChem
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CAS No.

1000895-26-0, 948571-48-0
Record name 5-Amino-1H-pyrazole-3-methanol
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Record name (3-amino-1H-pyrazol-5-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Amino-1H-pyrazol-5-yl)methanol from Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to (3-Amino-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis leverages the well-established cyclocondensation reaction between a hydrazine derivative and a functionalized β-ketonitrile. This document outlines the theoretical basis, a detailed experimental protocol, and relevant data presented in a clear and accessible format for laboratory application.

Introduction

Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates both a nucleophilic aminopyrazole core and a versatile hydroxymethyl group, making it an attractive starting material for the synthesis of diverse compound libraries. The primary synthetic strategy discussed herein is the Knorr pyrazole synthesis and related methodologies, which involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1][2] Specifically, the use of a β-ketonitrile is a common and effective method for introducing the 3-amino functionality onto the pyrazole ring.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from a suitable precursor, ethyl 4-hydroxy-3-oxobutanoate. This precursor is first converted to the corresponding β-ketonitrile, 4-hydroxy-3-oxobutanenitrile. Subsequent cyclocondensation with hydrazine hydrate yields the target molecule.

Synthetic Pathway Proposed Synthetic Pathway for this compound cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Cyclocondensation Ethyl_4_hydroxy_3_oxobutanoate Ethyl 4-hydroxy-3-oxobutanoate 4_hydroxy_3_oxobutanenitrile 4-hydroxy-3-oxobutanenitrile Ethyl_4_hydroxy_3_oxobutanoate->4_hydroxy_3_oxobutanenitrile Ethanol, rt Ammonia Aqueous Ammonia Ammonia->4_hydroxy_3_oxobutanenitrile Target_Molecule This compound 4_hydroxy_3_oxobutanenitrile->Target_Molecule Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related aminopyrazoles and represent a viable route to the target compound.

Synthesis of 4-hydroxy-3-oxobutanenitrile

This procedure is adapted from standard methods for the conversion of β-ketoesters to β-ketonitriles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl 4-hydroxy-3-oxobutanoate146.1414.60.1
Aqueous Ammonia (28-30%)17.03 (as NH₃)50 mL~0.8
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-hydroxy-3-oxobutanoate (14.6 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add aqueous ammonia (50 mL, ~0.8 mol) dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-3-oxobutanenitrile. This product is often used in the next step without further purification.

Synthesis of this compound

This cyclocondensation reaction is a standard method for the formation of 3-aminopyrazoles from β-ketonitriles.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
4-hydroxy-3-oxobutanenitrile99.099.90.1
Hydrazine Hydrate (80%)50.066.30.1
Ethanol46.07150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-hydroxy-3-oxobutanenitrile (9.9 g, 0.1 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (6.3 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Ethyl 4-hydroxy-3-oxobutanoateC₆H₁₀O₄146.14Precursor
4-hydroxy-3-oxobutanenitrileC₄H₅NO₂99.09Intermediate
Hydrazine HydrateH₆N₂O50.06Reagent
This compoundC₄H₇N₃O113.12Final Product

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterStep 1: AmmonolysisStep 2: Cyclocondensation
SolventEthanolEthanol
TemperatureRoom TemperatureReflux (~78 °C)
Reaction Time24 hours6-8 hours
Expected Yield70-80% (crude)60-70% (after purification)
Purification Method- (used crude)Column Chromatography

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification and Analysis Start Start: Ethyl 4-hydroxy-3-oxobutanoate Ammonolysis Ammonolysis with Aqueous Ammonia Start->Ammonolysis Intermediate Crude 4-hydroxy-3-oxobutanenitrile Ammonolysis->Intermediate Cyclocondensation Cyclocondensation with Hydrazine Hydrate Intermediate->Cyclocondensation Crude_Product Crude this compound Cyclocondensation->Crude_Product Concentration Solvent Removal Crude_Product->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization

Caption: Workflow from starting material to pure, characterized product.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include those for the pyrazole ring proton, the methylene protons of the hydroxymethyl group, the amino protons, and the pyrazole NH proton.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the pyrazole ring and the hydroxymethyl group are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 113.12 g/mol should be observed.

  • Infrared Spectroscopy: Characteristic absorption bands for N-H (amine and pyrazole), O-H (alcohol), and C-N bonds are anticipated.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from hydrazine, utilizing a robust and well-documented cyclocondensation strategy. The provided experimental protocols, data tables, and workflow diagrams offer a clear roadmap for researchers in the field of medicinal chemistry and drug discovery to access this versatile building block for further synthetic elaborations. Adherence to standard laboratory safety practices is essential when handling all chemicals, particularly hydrazine hydrate.

References

Spectroscopic Profile of (3-Amino-1H-pyrazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic data for the heterocyclic compound (3-Amino-1H-pyrazol-5-yl)methanol. Due to the limited availability of published experimental data for this specific molecule at the time of this report, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of pyrazole derivatives in the context of drug discovery and development.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group, a hydroxyl group, and the pyrazole core makes this molecule a versatile scaffold for the synthesis of novel pharmaceutical agents. Accurate spectroscopic characterization is a critical step in the synthesis and quality control of such compounds. This document outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5 - 6.0Singlet1HPyrazole C4-H
~4.5 - 4.7Singlet2H-CH₂OH
~4.8 - 5.2Broad Singlet2H-NH₂
~3.3 - 3.7Broad Singlet1H-OH
~10.0 - 12.0Broad Singlet1HPyrazole N1-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~150 - 155Pyrazole C3-NH₂
~145 - 150Pyrazole C5-CH₂OH
~90 - 95Pyrazole C4
~55 - 60-CH₂OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
1650 - 1600StrongN-H bending
1580 - 1450Medium to StrongC=N and C=C stretching (pyrazole ring)
1050 - 1000StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass-to-charge ratio (m/z) for the molecular ion is presented.

Table 4: Predicted MS Data

m/zAssignment
113.06[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and any characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation report Technical Report interpretation->report

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and general experimental protocols for the characterization of this compound. While direct experimental data remains to be published, this information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the identification and structural confirmation of this and related pyrazole derivatives. The provided workflow for spectroscopic analysis offers a standardized approach for the characterization of novel chemical entities.

Physical and chemical properties of (3-Amino-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Amino-1H-pyrazol-5-yl)methanol. Due to tautomerism, this compound can also be referred to as (5-Amino-1H-pyrazol-3-yl)methanol. This document consolidates available data on its structure, properties, and synthesis, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, predicted properties and data from closely related analogs provide a solid foundation for understanding its characteristics. The compound, identified by the CAS Number 1000895-26-0, possesses the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol .

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
CAS Number 1000895-26-0[1][2][3]
Predicted Boiling Point 456.1 ± 30.0 °C[3]
Predicted Density 1.467 ± 0.06 g/cm³[3]
Predicted pKa 13.52 ± 0.10[3]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical synthesis of this compound can be envisioned through a two-step process starting from commercially available precursors. This process involves the formation of an aminopyrazole ester followed by its reduction to the desired alcohol.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Cyclization Reaction Start->Step1 Intermediate Ethyl 3-amino-1H-pyrazole-5-carboxylate Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate (Hypothetical)

This protocol is a hypothetical procedure based on standard chemical reductions of esters to alcohols and has not been experimentally validated for this specific compound from the available literature.

1. Materials:

  • Ethyl 3-amino-1H-pyrazole-5-carboxylate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a suitable additive)

  • Deionized water

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

2. Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in anhydrous THF.

  • Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

3. Characterization:

  • The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted and Inferred from Analogs)

While experimental spectra for this compound are not available, data from closely related compounds can provide an estimation of the expected spectral features.

Table 2: Predicted and Inferred Spectroscopic Data

TechniquePredicted/Inferred Data
¹H NMR Signals corresponding to the pyrazole ring proton, the methylene protons of the methanol group, and the amine protons are expected. The chemical shifts will be influenced by the solvent used. For a similar compound, 3(5)-aminopyrazole, in DMSO-d₆, doublets for the ring protons appear around δ 7.33 and 5.52 ppm, with a broad singlet for the amine and NH protons around δ 7.05 ppm.[4]
¹³C NMR Expected signals include two for the pyrazole ring carbons and one for the methylene carbon of the methanol group. For related pyrazoles, the C3 and C5 carbons of the pyrazole ring resonate at distinct chemical shifts, which can be used to distinguish between tautomers.
IR Spectroscopy Characteristic absorption bands are expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), O-H stretching of the methanol group (broad band around 3200-3600 cm⁻¹), C-N stretching, and C=C/C=N stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (113.12 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications

Aminopyrazole derivatives are a well-established class of compounds with a broad range of biological activities. They are known to be valuable scaffolds in medicinal chemistry. While the specific biological activity of this compound has not been extensively reported, the aminopyrazole core is a key pharmacophore in numerous therapeutic agents.

Logical Relationship of Aminopyrazole Core to Biological Activity

Biological_Activity Core This compound (Aminopyrazole Core) Activity1 Kinase Inhibition Core->Activity1 Activity2 Anticancer Agents Core->Activity2 Activity3 Anti-inflammatory Core->Activity3 Activity4 Antimicrobial Core->Activity4 Application Drug Discovery & Development Activity1->Application Activity2->Application Activity3->Application Activity4->Application

Caption: Potential biological activities stemming from the aminopyrazole core structure.

The presence of both an amino group and a hydroxymethyl group provides two reactive sites for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a complete experimental dataset is not yet publicly available, this guide provides a consolidated overview of its known and predicted properties, along with a logical framework for its synthesis and potential applications. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: Characterization of Dabrafenib (CAS Number: 1000895-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the compound identified by CAS number 1000895-26-0, commonly known as Dabrafenib (GSK2118436). Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly targeting the V600E mutant, which is a key driver in various cancers, most notably metastatic melanoma.[1][2][3] Its therapeutic efficacy is primarily attributed to the suppression of the constitutively active Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK), leading to cell cycle arrest and apoptosis in cancer cells.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[4]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[4]
Molecular Weight 519.56 g/mol [4]
CAS Number 1000895-26-0-
Synonyms GSK2118436, Tafinlar[4][5]
Solubility DMSO: 100 mg/mL (192.47 mM)[6]

Quantitative Biological Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Dabrafenib against various RAF kinases.

Target KinaseIC₅₀ (nM)Assay ConditionsReference
BRAF V600E 0.6 - 0.8Cell-free enzymatic assay[5][6]
Wild-type BRAF 3.2 - 5.2Cell-free enzymatic assay[6]
c-RAF 5.0Cell-free enzymatic assay[5][6]
Cellular Activity

The following table presents the half-maximal growth inhibitory concentration (gIC₅₀) and cellular IC₅₀ values of Dabrafenib in various cancer cell lines.

Cell LineBRAF StatusgIC₅₀ / IC₅₀ (nM)Assay TypeReference
SKMEL28 V600E3Cell Proliferation Assay[6]
A375P F11 V600E8Cell Proliferation Assay[6]
Colo205 V600E7Cell Proliferation Assay[6]
HFF (Human Foreskin Fibroblasts) Wild-type>3,000Cell Proliferation Assay[6]
ES-2 (Ovarian Carcinoma) V600EIC₅₀ for pERK inhibitionWestern Blot[7]
BRAF V600E mutated cell lines V600E200Cell Proliferation Assay[8]
Pharmacokinetic Properties in Humans
ParameterValueDosing RegimenReference
Absolute Bioavailability 94.5%150 mg oral dose[3]
Time to Maximum Plasma Concentration (Tmax) 2.0 hours150 mg oral dose[3][8]
Terminal Half-life (t½) 4.8 - 5.2 hours150 mg oral dose[3][8]
Apparent Clearance (CL/F) at steady-state 34.3 L/h150 mg BID[1]
Volume of Distribution (Vd) 45.5 LIntravenous microdose[3]

Experimental Protocols

In Vitro BRAF Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Dabrafenib against BRAF kinase.

  • Reagents and Materials : Recombinant BRAF kinase, MEK substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35), Dabrafenib stock solution, 96-well or 384-well plates, detection reagent (e.g., ADP-Glo™ or LanthaScreen™).[9][10]

  • Procedure :

    • Prepare serial dilutions of Dabrafenib in DMSO.

    • In a multi-well plate, add the BRAF kinase and the Dabrafenib dilutions or DMSO (vehicle control).

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the MEK substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either ADP production or substrate phosphorylation.

    • Calculate the percent inhibition for each Dabrafenib concentration and determine the IC₅₀ value using a non-linear regression curve fit.[11]

Cell Viability Assay (MTT/MTS General Protocol)

This protocol describes a common method to assess the effect of Dabrafenib on cancer cell proliferation and viability.

  • Reagents and Materials : Cancer cell lines (e.g., A375), cell culture medium, Dabrafenib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent, solubilization solution (for MTT), 96-well plates, microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]

    • Treat the cells with serial dilutions of Dabrafenib or DMSO (vehicle control).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT or MTS reagent to each well and incubate to allow for the conversion to formazan by viable cells (typically 2-4 hours).[12]

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the gIC₅₀ value.

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

  • Reagents and Materials : Cancer cell line, cell culture medium, Dabrafenib, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (anti-pERK, anti-total ERK), HRP-conjugated secondary antibody, SDS-PAGE gels, PVDF membrane, ECL substrate, and an imaging system.[13][14]

  • Procedure :

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-2 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phosphorylated ERK (pERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK for loading control.

    • Quantify the band intensities to determine the extent of pERK inhibition.[13]

LC-MS/MS Method for Dabrafenib Quantification in Plasma

This protocol outlines a method for the quantitative analysis of Dabrafenib in plasma samples.

  • Reagents and Materials : Human plasma samples, Dabrafenib standard, internal standard (e.g., Dabrafenib-d9), protein precipitation solvent (e.g., acetonitrile), LC-MS/MS system with a triple quadrupole mass spectrometer, C18 analytical column.[2][15][16]

  • Procedure :

    • Sample Preparation (Protein Precipitation) :

      • To a plasma sample, add the internal standard.

      • Add cold acetonitrile to precipitate plasma proteins.

      • Vortex and centrifuge at high speed.

      • Collect the supernatant for analysis.[2]

    • Chromatographic Separation :

      • Inject the prepared sample onto a C18 column.

      • Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid for separation.[15][16]

    • Mass Spectrometric Detection :

      • Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.

      • Monitor the specific multiple reaction monitoring (MRM) transitions for Dabrafenib and the internal standard.[16]

    • Quantification :

      • Generate a calibration curve using known concentrations of Dabrafenib standard.

      • Determine the concentration of Dabrafenib in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition

Figure 1. MAPK signaling pathway with Dabrafenib inhibition.

Experimental_Workflow Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) (gIC₅₀ Determination) Biochemical_Assay->Cell_Proliferation Pathway_Analysis Western Blot Analysis (pERK Inhibition) Cell_Proliferation->Pathway_Analysis In_Vivo_Studies In Vivo Xenograft Models (Tumor Growth Inhibition) Pathway_Analysis->In_Vivo_Studies PK_Studies Pharmacokinetic Studies (LC-MS/MS) In_Vivo_Studies->PK_Studies Lead_Optimization Lead Optimization / Clinical Development PK_Studies->Lead_Optimization

Figure 2. Experimental workflow for Dabrafenib characterization.

References

Stability and storage conditions for (3-Amino-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of (3-Amino-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for this compound. This guide provides a comprehensive overview based on the general properties of aminopyrazole derivatives and recommended best practices for handling and storage. The experimental protocols described are illustrative and should be adapted based on specific laboratory conditions and regulatory requirements.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of an amino group, a pyrazole ring, and a primary alcohol functional group suggests potential for various chemical transformations and also indicates possible instabilities under certain environmental conditions. Understanding the stability profile and optimal storage conditions is crucial for maintaining the integrity of the compound during research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₇N₃O-
Molecular Weight 113.12 g/mol -
Predicted Boiling Point 456.1 ± 30.0 °C[1]
Predicted Density 1.467 ± 0.06 g/cm³[1]
Predicted pKa 13.52 ± 0.10[1]

Stability Profile

Potential Degradation Pathways:

  • Oxidation: The primary alcohol and the amino group are susceptible to oxidation. The alcohol could be oxidized to an aldehyde and further to a carboxylic acid. The amino group could also undergo oxidation.

  • Photodegradation: Although pyrazoles are generally photostable, prolonged exposure to UV light could potentially lead to degradation, especially in the presence of photosensitizers.

  • Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially affect the overall molecule.

  • Incompatibility: Amines are known to be incompatible with strong oxidizing agents, acids, and acid chlorides. Reactions with these substances can be exothermic.

A proposed, hypothetical degradation pathway is illustrated in the following diagram.

Degradation Pathway A This compound B Oxidation Product (Aldehyde) A->B Oxidation D Other Degradants A->D Photodegradation, Hydrolysis, etc. C Oxidation Product (Carboxylic Acid) B->C Further Oxidation

Caption: A potential degradation pathway for this compound.

Recommended Storage Conditions

Based on information from chemical suppliers and the general chemical nature of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound.

ConditionRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential oxidative processes.
Light Protect from lightTo prevent potential photodegradation. Use of amber vials or storage in a dark place is advised.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the amino and alcohol functionalities.
Container Tightly sealed containerTo prevent moisture uptake and exposure to air.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed according to ICH guidelines.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state at 105°C for 48 hours.

  • Photostability: Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

A general workflow for a forced degradation study is depicted below.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR API This compound API->Acid API->Base API->Neutral API->Oxidation API->Thermal API->Photo

Caption: A typical experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of molecule.

Starting HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is scarce, a proactive approach to its handling and storage is essential. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and use of an inert atmosphere, the integrity of the compound can be maximized. For developmental purposes, conducting a thorough forced degradation study coupled with the development of a validated stability-indicating analytical method is imperative to fully characterize its stability profile and ensure the quality and reliability of experimental results.

References

An In-depth Technical Guide to the Solubility of (3-Amino-1H-pyrazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Amino-1H-pyrazol-5-yl)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the compound's solubility based on its molecular structure and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers in drug discovery and development, enabling them to design and execute solubility studies for this and structurally related compounds.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of this compound contains both polar and non-polar functionalities, which will dictate its solubility in various organic solvents.

This compound

  • Polar Moieties: The primary amino group (-NH₂), the hydroxyl group (-OH), and the nitrogen atoms within the pyrazole ring are all capable of hydrogen bonding. These groups contribute to the compound's polarity.

  • Non-Polar Moiety: The pyrazole ring itself, while containing heteroatoms, has aromatic character and contributes to the non-polar surface area of the molecule.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is anticipated that this compound will exhibit higher solubility in polar protic and polar aprotic solvents, and lower solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of methanol.
EthanolHighSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor, facilitating dissolution.
IsopropanolModerateThe increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its ability to solvate the polar groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds.
Dimethylformamide (DMF)HighDMF is another strong hydrogen bond acceptor capable of effectively solvating the polar functional groups of the molecule.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in moderate solubility.
Slightly Polar AcetoneModerate to LowAcetone can accept hydrogen bonds but lacks donor capabilities. Its overall polarity is lower than other polar aprotic solvents, likely resulting in lower solubility.
Ethyl AcetateLowEthyl acetate has limited ability to participate in hydrogen bonding and is less polar than acetone, suggesting low solubility.
Non-Polar DichloromethaneLowThe polarity of dichloromethane is insufficient to overcome the strong intermolecular forces (hydrogen bonding) between the solute molecules.
TolueneVery LowAs a non-polar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound.
HexaneVery LowHexane is a non-polar aliphatic solvent and is expected to be a very poor solvent for this polar compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.[1][2][3][4][5]

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours.[2] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC).

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

2.3. Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison.

Table 2: Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Dimethyl Sulfoxide
Dimethylformamide
Acetonitrile
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Centrifuge or let settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 result result analysis3->result Report Solubility G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 β-Ketoester or related precursor reaction Cyclocondensation in a suitable solvent (e.g., Ethanol) with heating reactant1->reaction reactant2 Hydrazine hydrate reactant2->reaction workup1 Cool reaction mixture reaction->workup1 workup2 Isolate crude product (e.g., filtration) workup1->workup2 purification Recrystallization or column chromatography workup2->purification final_product final_product purification->final_product This compound

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Amino-1H-pyrazol-5-yl)methanol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-1H-pyrazol-5-yl)methanol is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds, particularly fused pyrazole systems. Its unique structure, featuring a nucleophilic amino group and a reactive hydroxymethyl group on the pyrazole core, allows for diverse chemical transformations. This makes it a valuable precursor for the generation of compound libraries in drug discovery and medicinal chemistry. Pyrazole-containing molecules have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.

These application notes provide detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a prominent class of fused heterocycles with significant therapeutic potential, using this compound as the key starting material.

Key Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is its use as a precursor for pyrazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound. The reaction proceeds through the initial nucleophilic attack of the endocyclic nitrogen of the pyrazole ring on one of the carbonyl groups, followed by condensation of the exocyclic amino group with the second carbonyl group, leading to the fused bicyclic system. The hydroxymethyl group at the 7-position of the resulting pyrazolo[1,5-a]pyrimidine scaffold offers a handle for further functionalization.

A general workflow for this synthesis is outlined below:

experimental_workflow start Start: this compound + 1,3-Dicarbonyl Compound reaction Cyclocondensation Reaction (e.g., in Acetic Acid, Reflux) start->reaction workup Reaction Work-up (Cooling, Filtration/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Product: 7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine derivative characterization->product

Caption: General workflow for the synthesis of 7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a simple, yet versatile, pyrazolo[1,5-a]pyrimidine derivative.

Reaction Scheme:

reaction_scheme_1 sub_a This compound reagents Acetic Acid Reflux sub_a->reagents sub_b Acetylacetone (2,4-Pentanedione) sub_b->reagents product 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine reagents->product

Caption: Synthesis of 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound

  • Acetylacetone (2,4-Pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compound (1 eq)Acetylacetone (1.1 eq)Acetic AcidReflux4-675-85
Protocol 2: Synthesis of Ethyl 5-methyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine with an ester functionality, which can be further modified.

Reaction Scheme:

reaction_scheme_2 sub_a This compound reagents Acetic Acid Reflux sub_a->reagents sub_b Ethyl Acetoacetate sub_b->reagents product Ethyl 5-methyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate reagents->product

Caption: Synthesis of an ester-functionalized pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.2 eq).

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the solution carefully with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compound (1 eq)Ethyl acetoacetate (1.2 eq)Acetic AcidReflux8-1060-70

Characterization Data (Expected)

The following table summarizes the expected spectroscopic data for the synthesized compounds. Actual values may vary slightly.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
2,5-Dimethyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine~2.4 (s, 3H, CH3), ~2.6 (s, 3H, CH3), ~4.8 (s, 2H, CH2OH), ~5.5 (s, 1H, pyrazole-H), ~6.8 (s, 1H, pyrimidine-H), ~8.2 (s, 1H, pyrazole-NH)~15, ~25 (CH3), ~60 (CH2OH), ~95 (pyrazole-C), ~110 (pyrimidine-C), ~145, ~150, ~155, ~160 (quaternary C)[M+H]+ expected at ~192.1
Ethyl 5-methyl-7-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate~1.3 (t, 3H, CH3), ~2.5 (s, 3H, CH3), ~4.3 (q, 2H, OCH2), ~4.8 (s, 2H, CH2OH), ~6.9 (s, 1H, pyrimidine-H), ~8.5 (s, 1H, pyrazole-NH), ~8.7 (s, 1H, pyrazole-H)~14 (CH3), ~25 (CH3), ~60 (CH2OH), ~61 (OCH2), ~100 (pyrazole-C), ~112 (pyrimidine-C), ~140, ~150, ~155, ~160 (quaternary C), ~165 (C=O)[M+H]+ expected at ~250.1

Signaling Pathway Context

Pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism of action involves the pyrazolo[1,5-a]pyrimidine core acting as a hinge-binding motif in the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.

signaling_pathway PzP Pyrazolo[1,5-a]pyrimidine Derivative Kinase Protein Kinase (e.g., EGFR, Abl) PzP->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. The ability to introduce various substituents onto the pyrimidine ring and further functionalize the hydroxymethyl group opens up a vast chemical space for the development of new therapeutic agents.

Application Notes and Protocols: Microwave-Assisted Synthesis of (3-Amino-1H-pyrazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-1H-pyrazol-5-yl)methanol and its derivatives are an important class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The inclusion of a hydroxymethyl group at the 5-position offers a key site for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. This application note provides a detailed, albeit theoretical, protocol for the microwave-assisted synthesis of the parent compound this compound, based on analogous and well-established syntheses of related aminopyrazoles. A validated conventional synthesis protocol for a closely related analogue, 3-amino-5-methylpyrazole, is also provided for reference.

General Synthetic Pathway

The synthesis of 3-amino-5-substituted-1H-pyrazoles typically involves the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine salt. The regioselectivity of the reaction is a key consideration, and reaction conditions can be optimized to favor the desired isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product beta_ketonitrile β-Ketonitrile (e.g., 4-hydroxy-3-oxobutanenitrile) reaction_conditions Microwave Irradiation Solvent (e.g., Water, Ethanol) (Optional Acid Catalyst) beta_ketonitrile->reaction_conditions hydrazine Hydrazine Hydrate or Hydrazinium Salt hydrazine->reaction_conditions aminopyrazole This compound Derivative reaction_conditions->aminopyrazole

Caption: General synthetic pathway for 3-amino-5-substituted-1H-pyrazoles.

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Synthesis of this compound

Disclaimer: This protocol is a theoretical adaptation based on the synthesis of structurally similar compounds and has not been experimentally validated. Optimization of reaction conditions may be necessary.

Materials:

  • 4-hydroxy-3-oxobutanenitrile (or a protected equivalent)

  • Hydrazine hydrate or Hydrazinium salt (e.g., hydrazinium monohydrochloride)

  • Solvent (e.g., deionized water, ethanol)

  • Hydrochloric acid (catalytic amount, if using hydrazinium salt)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-hydroxy-3-oxobutanenitrile (1.0 mmol).

  • Add the chosen solvent (3-5 mL).

  • Add hydrazine hydrate (1.1 mmol) or hydrazinium monohydrochloride (1.1 mmol). If using the salt, adjust the pH to 1-2 with a catalytic amount of concentrated hydrochloric acid.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120-150°C for 10-20 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography.

Protocol 2: Conventional Synthesis of 3-Amino-5-methylpyrazole (Reference Protocol)[1]

This protocol is adapted from a known, validated synthesis of a close structural analog.

Materials:

  • Sodium cyanoacetone (alkali metal salt of 3-oxobutanenitrile)

  • Hydrazinium monohydrochloride

  • Hydrochloric acid

  • Toluene

  • Ethanol

Procedure:

  • Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol).

  • Adjust the pH of the hydrazine solution to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.

  • At 30°C, meter in an equimolar amount of sodium cyanoacetone over a period of 45 minutes with stirring.

  • After the addition is complete, continue stirring at 30°C for an additional 2 hours.

  • Add toluene to the reaction mixture and remove the water by azeotropic distillation.

  • After removing the water, cool the mixture and precipitate the sodium chloride by adding ethanol.

  • Filter off the sodium chloride.

  • Concentrate the filtrate and purify the product by vacuum distillation to yield 3-amino-5-methylpyrazole.

Data Presentation

The following table summarizes typical reaction conditions for the microwave-assisted synthesis of various aminopyrazole derivatives found in the literature, which can serve as a starting point for the optimization of the synthesis of this compound derivatives.

Derivative ClassStarting MaterialsSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
1-Aryl-1H-pyrazole-5-aminesα-cyanoketone, Aryl hydrazineWater (1M HCl)15010-15-70-90[1]
Pyrazolo[3,4-d]pyrimidin-4-ones5-Aminopyrazole-4-carboxylate, Orthoformate, AmineEthanol1605515060-85[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the proposed microwave-assisted synthesis and purification of this compound derivatives.

G start Start reagents Combine β-Ketonitrile, Hydrazine, and Solvent in Microwave Vial start->reagents microwave Microwave Irradiation (Set Temperature and Time) reagents->microwave cooling Cool to Room Temperature microwave->cooling workup Work-up: - Filtration or - Concentration cooling->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - MS - IR purification->characterization end End characterization->end

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

The application of microwave-assisted synthesis offers a promising and efficient route for the preparation of this compound derivatives. While a specific, validated protocol for this class of compounds is not yet prevalent in the literature, the provided theoretical protocol, based on established syntheses of analogous structures, serves as a strong starting point for researchers. The reference protocol for the conventional synthesis of 3-amino-5-methylpyrazole provides a reliable benchmark for comparison and adaptation. The methodologies and data presented herein are intended to facilitate the exploration and development of novel aminopyrazole-based compounds for various applications in drug discovery and materials science. Experimental validation and optimization of the proposed microwave protocol are encouraged.

References

Application Notes and Protocols for (3-Amino-1H-pyrazol-5-yl)methanol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (3-Amino-1H-pyrazol-5-yl)methanol scaffold in structure-activity relationship (SAR) studies, particularly in the context of developing targeted kinase inhibitors. The protocols detailed below are foundational for synthesizing, evaluating, and understanding the mechanism of action of novel derivatives based on this privileged heterocyclic core.

Introduction to this compound in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing enzyme inhibitors.[2] Specifically, the 3-amino-1H-pyrazole moiety has been identified as a key component in a variety of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site.[2][3] this compound offers multiple points for chemical modification, making it a versatile starting point for generating compound libraries for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Quantitative Data

SAR studies on derivatives of the 3-amino-1H-pyrazole scaffold have been instrumental in identifying potent and selective kinase inhibitors. Modifications at various positions of the pyrazole ring and the pyrimidine moiety attached to it have shown significant effects on biological activity. A notable example is the development of selective inhibitors for Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family of kinases.[3]

Compound IDTarget Kinase(s)Cellular Potency (EC50)Notes on Selectivity
43d CDK1633 nMHighly potent for CDK16. Also inhibits other PCTAIRE and PFTAIRE family members with EC50 values ranging from 20–120 nM and 50–180 nM, respectively. Shows selective inhibition over a panel of approximately 100 other kinases.[3]

Experimental Protocols

General Synthesis of N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Derivatives

This protocol describes a general method for the synthesis of kinase inhibitors based on the 3-amino-1H-pyrazole scaffold, adapted from literature procedures.[3]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of a 3-amino-1H-pyrazole derivative (e.g., 5-cyclopropyl-1H-pyrazole-3-amine) in a suitable solvent such as isopropanol or DMF, add an equimolar amount of a substituted pyrimidine (e.g., 2,4-dichloropyrimidine).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

Step 2: Further Derivatization (e.g., Suzuki Coupling)

  • To a solution of the purified intermediate from Step 1 in a suitable solvent system (e.g., 1,4-dioxane and water), add the desired boronic acid or ester.

  • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete.

  • Cool the reaction mixture and perform an aqueous work-up as described in Step 1.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for measuring the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified recombinant target kinase (e.g., CDK16)

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Synthesized pyrazole inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase-substrate mixture in assay buffer.

    • Add 0.5 µL of the diluted inhibitor compound or DMSO for control wells (0% inhibition) and a known inhibitor as a positive control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is correlated with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., a cell line where the target kinase is active)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized pyrazole inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design of Analogs based on this compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro_kinase In Vitro Kinase Assay (IC50) purification->in_vitro_kinase Test Compounds cell_viability Cell-Based Viability Assay (EC50) in_vitro_kinase->cell_viability selectivity Kinase Selectivity Profiling cell_viability->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis Biological Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A general workflow for structure-activity relationship (SAR) studies of kinase inhibitors.

CDK16 Signaling Pathway in Cell Cycle Regulation

CDK16_Pathway cluster_activation CDK16 Activation cluster_cell_cycle Cell Cycle Progression CyclinY Cyclin Y CDK16_active Active CDK16/Cyclin Y Complex CyclinY->CDK16_active Binding CDK16_inactive CDK16 (Inactive) CDK16_inactive->CDK16_active Binding G2_M_Transition G2/M Transition CDK16_active->G2_M_Transition Phosphorylation of substrates (Promotes Progression) G2_M_Arrest G2/M Phase Arrest G2_Phase G2 Phase G2_Phase->G2_M_Transition M_Phase M Phase (Mitosis) G2_M_Transition->M_Phase Inhibitor This compound Derivative (e.g., 43d) Inhibitor->CDK16_active Inhibition Inhibitor->G2_M_Arrest

Caption: Inhibition of the CDK16 signaling pathway leads to G2/M cell cycle arrest.

Representative Synthesis Scheme

Synthesis_Scheme cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product AminoPyrazole This compound Derivative Reaction_Step Nucleophilic Substitution (Base, Heat/Microwave) AminoPyrazole->Reaction_Step Pyrimidine Substituted Pyrimidine Pyrimidine->Reaction_Step Product N-(1H-Pyrazol-5-yl)pyrimidin-4-amine Kinase Inhibitor Scaffold Reaction_Step->Product

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are recognized as "privileged structures" in drug discovery, with derivatives demonstrating potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] Notably, many pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases.[2][4]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. The polyfunctional nature of 5-aminopyrazoles, with nucleophilic sites at the exocyclic amino group (5-NH2), the endocyclic nitrogen (1-NH), and the C4-carbon, allows for versatile synthetic strategies.[5] This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, focusing on common and effective methodologies.

Synthetic Strategies Overview

The construction of the pyrimidine ring onto the pyrazole core typically involves the reaction of a 5-aminopyrazole with a three-carbon synthon. Key strategies include:

  • Condensation with β-Dicarbonyl Compounds: A widely used method involving the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters.[2][6]

  • Reaction with Enaminones: Enaminones serve as effective precursors for the pyrimidine ring, often providing good regioselectivity.[5][7]

  • Reaction with Chalcones (α,β-Unsaturated Carbonyls): This approach leads to the formation of substituted pyrazolo[1,5-a]pyrimidines.[5][8]

  • Multicomponent Reactions: One-pot synthesis involving the 5-aminopyrazole, an aldehyde, and a C-H activated compound, offering efficiency and molecular diversity.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[2][7]

The general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with 5-Aminopyrazole and 1,3-Bielectrophile Mixing Mix Reactants in a Suitable Solvent Start->Mixing Heating Heat the Reaction Mixture (Conventional or Microwave) Mixing->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Isolation Isolate the Crude Product (e.g., Filtration, Evaporation) Monitoring->Isolation Purification Purify the Product (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterize the Final Product (NMR, MS, IR) Purification->Characterization End Obtain Pure Pyrazolo[1,5-a]pyrimidine Characterization->End

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines via different methods.

Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalyst/ConditionsTime (h)Yield (%)Reference
5-amino-3-(arylamino)-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneAcetic AcidReflux492[10]
5-amino-3-(arylamino)-1H-pyrazole-4-carbonitrilesEthyl acetoacetateAcetic AcidReflux490[10]
Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylateEthyl isobutyrylacetateAcetic AcidReflux4.591[10]
Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylateEthyl butyrylacetateAcetic AcidReflux494[10]
5-aminopyrazole4-alkoxy-1,1,1-trifluoro-3-alken-2-onesEthanolMicrowave0.1-0.2580-95[5]
5-amino-3-methylpyrazole1,3,5-trisubstituted pentane-1,5-dionesEthanolKOt-Bu, Reflux1260-80[5]

Table 2: Reaction of 5-Aminopyrazoles with Enaminones

5-Aminopyrazole DerivativeEnaminone DerivativeSolventCatalyst/ConditionsTimeYield (%)Reference
5-amino-1H-pyrazole3-(dimethylamino)-1-aryl-2-propen-1-oneAcetic AcidReflux570-85[5]
5-aminopyrazole(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneEthanolAcetic Acid, Reflux685[7]
5-amino-3-phenyl-1H-pyrazole1-methyluracilEthanolSodium ethoxide, Reflux362[11]
NH-5-aminopyrazolesβ-enaminonesSolvent-freeMicrowave (180 °C)2 min88-97[12]

Table 3: Reaction of 5-Aminopyrazoles with Chalcones

5-Aminopyrazole DerivativeChalcone DerivativeSolventCatalyst/ConditionsTime (h)Yield (%)Reference
5-aminopyrazoleSubstituted chalconesDMFKOH, rt2-465-85[5]
5-amino-3-(methylthio)-1-phenyl-1H-pyrazole3-azido-1,3-diarylprop-2-en-1-oneAcetonitrileReflux280-95[9]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol details the condensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound, specifically pentane-2,4-dione.[10]

Materials:

  • 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile

  • Pentane-2,4-dione (acetylacetone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (10 mmol) and pentane-2,4-dione (12 mmol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Expected Yield: 87-95%[2]

Protocol 2: Microwave-Assisted Synthesis of 2,7-Diarylpyrazolo[1,5-a]pyrimidines

This protocol describes a rapid and efficient synthesis using microwave irradiation and solvent-free conditions.[12]

Materials:

  • Substituted NH-5-aminopyrazole

  • Substituted β-enaminone

  • Ethanol

  • Water

Procedure:

  • A mixture of the NH-5-aminopyrazole (1 mmol) and the β-enaminone (1.1 mmol) is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at 180 °C for 2 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The solid residue is collected and washed with a mixture of ethanol-water.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Expected Yield: 88-97%[12]

Biological Significance and Signaling Pathway

Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[4] Dysregulation of these kinases is a hallmark of many cancers, making them important therapeutic targets.[2][4] For example, derivatives of this scaffold have shown inhibitory activity against kinases such as CK2, EGFR, B-Raf, and MEK.[2][4] By acting as ATP-competitive or allosteric inhibitors, they can block downstream signaling events that promote cell proliferation and survival.[4]

The diagram below illustrates a simplified signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Amino-1H-pyrazol-5-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (3-Amino-1H-pyrazol-5-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of pyrazoles via cyclocondensation can often lead to a mixture of regioisomers.[1] For instance, in syntheses involving unsymmetrical β-dicarbonyl compounds and hydrazines, the formation of isomeric pyrazoles is a well-documented challenge.[1] Additionally, side reactions such as oxidation of the amino group or polymerization may occur under certain conditions.

Q2: Which chromatographic techniques are most effective for the purification of aminopyrazole derivatives?

A2: Silica gel column chromatography is a widely used and effective method for the purification of pyrazole derivatives.[2][3] The choice of eluent system is crucial and typically involves a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).[3][4] The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities. For more challenging separations, reversed-phase HPLC may be employed.

Q3: What are the ideal recrystallization solvents for this compound and its derivatives?

A3: The choice of solvent for recrystallization is highly dependent on the specific derivative's polarity. Common single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for efficient crystallization upon cooling.

Q4: My aminopyrazole derivative appears to be degrading during purification. What steps can I take to minimize this?

A4: Aminopyrazole derivatives can be susceptible to degradation, particularly oxidation of the amino group. To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Using degassed solvents can also be beneficial. Additionally, minimizing the exposure of the compound to strong acids or bases and keeping the purification time as short as possible is recommended.

Q5: How can I separate regioisomers of my substituted pyrazole derivative?

A5: The separation of regioisomers is a common challenge in pyrazole synthesis.[1] Careful column chromatography is often the most effective method.[2] Using a long column with a shallow gradient of the eluent can improve resolution. In some cases, fractional recrystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[4] This may require screening various solvents to find the optimal one.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (poor separation).- Column overloading.- Co-elution of impurities.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (ΔRf > 0.2).- Reduce the amount of crude product loaded onto the column.- Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reversed-phase).
Poor Yield After Recrystallization - Compound is too soluble in the chosen solvent at low temperature.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.[4]
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The compound has a low melting point.- Try to purify the oil further by column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Consider using a different recrystallization solvent or a mixed solvent system.
Product Discoloration - Oxidation of the amino group.- Presence of colored impurities.- Perform purification steps under an inert atmosphere.- Treat a solution of the product with activated charcoal to adsorb colored impurities before the final crystallization step.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of a crude this compound derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Elution: Carefully add the dried, adsorbed sample to the top of the column. Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data Summary

The following table provides representative data for the purification of aminopyrazole derivatives based on literature reports for analogous compounds. Actual results may vary depending on the specific derivative and experimental conditions.

Derivative Purification Method Eluent/Solvent Yield (%) Purity (%)
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileRecrystallizationDioxane93>98
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileRecrystallizationn-Propanol93>98
1,3,5-triphenyl-1H-pyrazoleColumn ChromatographyHexane/Ethyl Acetate (19:1)82-84>99
5-(4-bromophenyl)-1,3-diphenyl-1H-pyrazoleColumn ChromatographyHexane/Ethyl Acetate (19:1)70-73>99

Data adapted from references[3][5].

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (Contains impurities, regioisomers) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS, etc.) Pure_Product->Analysis

Caption: General purification workflow for this compound and its derivatives.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Degradation Product Degradation? Start->Degradation Low_Yield->Low_Purity No Check_Solubility Check Solvent Solubility Profile Low_Yield->Check_Solubility Yes Low_Purity->Degradation No Optimize_Chroma Optimize Chromatography Conditions Low_Purity->Optimize_Chroma Yes Inert_Atmosphere Use Inert Atmosphere/ Degassed Solvents Degradation->Inert_Atmosphere Yes End Satisfactory Purity and Yield Degradation->End No Check_Solubility->End Optimize_Chroma->End Inert_Atmosphere->End

Caption: A logical troubleshooting guide for common purification issues.

References

How to improve the yield and purity of (3-Amino-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (3-Amino-1H-pyrazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing 3-aminopyrazole derivatives is through the cyclocondensation reaction between a β-ketonitrile or a related 1,3-difunctional compound and a hydrazine derivative.[1][2] For this compound, a common precursor would be a protected form of 3-amino-5-(hydroxymethyl)pyrazole, often synthesized from reactants like hydrazine and a suitable β-functionalized nitrile.

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl or related compounds.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on the starting materials and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[1] To improve regioselectivity, careful control of pH and solvent choice is crucial. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[1]

Q3: What are the typical purification methods for this compound?

A3: Common purification techniques for aminopyrazole derivatives include recrystallization, trituration, and column chromatography.[3][4] Recrystallization from a suitable solvent system is often effective for obtaining highly pure crystalline material. Trituration with a solvent in which the desired product is sparingly soluble can be used to wash away impurities.[3][4] For more challenging separations, column chromatography on silica gel is a standard method.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield - Incomplete reaction.[2] - Suboptimal reaction temperature.[2] - Incorrect choice or amount of catalyst.[2] - Formation of side products.[2] - Poor quality of starting materials.[1]- Monitor Reaction Progress: Use TLC or LC-MS to ensure all starting material is consumed.[1][2] - Adjust Temperature: Consider increasing the reaction temperature or using microwave-assisted synthesis to improve reaction rates and yields.[2] - Catalyst Optimization: Experiment with different acid or base catalysts and vary their concentrations.[2] - Purify Starting Materials: Ensure the purity of your hydrazine and β-functionalized nitrile.[1]
Low Purity - Presence of unreacted starting materials. - Formation of isomeric pyrazoles.[1] - Ring-opened or rearranged products.[1] - Contamination from the work-up procedure.- Optimize Purification: Experiment with different recrystallization solvents or solvent mixtures. For column chromatography, try different mobile phase compositions. - Control Regioselectivity: Refer to the FAQ on improving regioselectivity by adjusting pH and solvent.[1] - Control Reaction Temperature: Carefully control the reaction temperature to minimize side reactions.[1] - Thorough Work-up: Ensure complete removal of reagents and byproducts during the work-up phase.
Formation of Side Products - Oxidation of the amino group or methanol moiety. - N-alkylation or N-acylation of the pyrazole ring.[5] - Formation of stable intermediates that do not dehydrate to the final product.[1]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Protecting Groups: Consider using protecting groups for the amino or hydroxyl functions if side reactions are significant. - Dehydrating Agent: If stable intermediates are suspected, adding a dehydrating agent or increasing the reaction temperature may drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol is a representative method based on established principles of pyrazole synthesis.[5][6]

Materials:

  • Hydrazine hydrate

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (or a similar β-ketoester)

  • An appropriate reducing agent (e.g., Lithium aluminum hydride)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Pyrazolone Formation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol. Add glacial acetic acid (catalytic amount). To this solution, add hydrazine hydrate (1.1 equivalents) dropwise while stirring at room temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pyrazolone can be purified by recrystallization from an appropriate solvent like ethanol/water.

  • Reduction to this compound: Suspend the purified pyrazolone in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere. Cool the suspension in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., LAH in THF) to the suspension. After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).

  • Quenching and Purification: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solid and wash it with the reaction solvent. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

The following table summarizes hypothetical data on the effect of different solvents on the yield and purity of this compound in the cyclocondensation step. This data is for illustrative purposes to guide optimization.

Solvent Reaction Time (h) Yield (%) Purity (by HPLC, %)
Ethanol127592
Methanol127290
Acetic Acid88595
Toluene246088
2,2,2-Trifluoroethanol (TFE)108897

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (Hydrazine, β-ketoester) step1 Cyclocondensation (Pyrazolone formation) start->step1 step2 Purification (Recrystallization) step1->step2 step3 Reduction step2->step3 step4 Work-up & Quenching step3->step4 step5 Purification (Column Chromatography) step4->step5 end Final Product (this compound) step5->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction complete? (Check by TLC/LC-MS) start->q1 a1_yes Check for side products q1->a1_yes Yes a1_no Increase reaction time or temperature q1->a1_no No q2 Are starting materials pure? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize catalyst and solvent q2->a2_yes Yes a2_no Purify starting materials q2->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

Troubleshooting guide for the cyclocondensation step in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the cyclocondensation step in pyrazole synthesis?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[1][2] This reaction is typically catalyzed by an acid and is valued for its simplicity and the high stability of the resulting aromatic pyrazole ring.[1][3]

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[4] Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[4]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[5]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and lower yields. Hydrazine derivatives can also degrade over time.[4]

    • Troubleshooting: Ensure the purity of your starting materials. Using a freshly opened or purified hydrazine reagent is recommended.[4]

  • Suboptimal Stoichiometry: Incorrect ratios of reactants can limit the yield.

    • Troubleshooting: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[4][6]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials. Stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product.

    • Troubleshooting: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[1]

Q3: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?

A3: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[3] Regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[4][7]

  • Steric and Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic or less sterically hindered carbonyl carbon.[7]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of one isomer.[8]

  • pH Control: The pH of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, influencing the initial site of attack and potentially favoring one regioisomer.[7][9]

Q4: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

A4: Discoloration is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[4]

  • Troubleshooting:

    • Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[4]

    • Purification:

      • Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help remove some colored impurities.[4]

      • Recrystallization: This is a highly effective method for purifying the final product and removing colored byproducts. Ethanol is a commonly used solvent for recrystallization of pyrazoles.[4][10]

      • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable alternative.[4]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can have a significant impact on the ratio of regioisomers formed. The following data illustrates the effect of different solvents on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)
Ethanol (EtOH)88 : 12
2,2,2-Trifluoroethanol (TFE)95 : 5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3

Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs. The desired isomer was the 5-furyl-3-CF₃ pyrazole.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis from a β-Ketoester

This protocol describes a general method for the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, via the condensation of a β-ketoester with hydrazine hydrate.[1]

Materials:

  • β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 eq, 3 mmol)

  • Hydrazine Hydrate (2.0 eq, 6 mmol)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

  • Water (for workup)

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[1]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heating: Heat the reaction mixture to approximately 100°C with stirring for 1 hour.[1]

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC, using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).[1][6]

  • Work-up and Precipitation: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture while stirring.[1]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate product precipitation.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Purification: Wash the collected solid with a small amount of cold water and allow it to air dry.[1] If further purification is needed, the crude product can be recrystallized from a suitable solvent like ethanol.[10]

Mandatory Visualization

Below is a troubleshooting workflow for the cyclocondensation step in pyrazole synthesis, focusing on the common issue of low product yield.

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Materials Detected check_purity->impure Yes pure Materials are Pure check_purity->pure No purify Purify Reagents (Distillation/Recrystallization) impure->purify end Improved Yield purify->end check_conditions Evaluate Reaction Conditions pure->check_conditions check_stoichiometry Verify Stoichiometry pure->check_stoichiometry side_reactions Suspect Side Reactions or Stable Intermediates pure->side_reactions optimize_time_temp Optimize Time & Temperature (Monitor by TLC/LC-MS) check_conditions->optimize_time_temp optimize_solvent_ph Optimize Solvent & pH (e.g., use EtOH, add acid catalyst) check_conditions->optimize_solvent_ph optimize_time_temp->end optimize_solvent_ph->end adjust_stoichiometry Adjust Reactant Ratio (e.g., use excess hydrazine) check_stoichiometry->adjust_stoichiometry adjust_stoichiometry->end add_dehydrating_agent Add Dehydrating Agent side_reactions->add_dehydrating_agent add_dehydrating_agent->end

References

Optimizing reaction conditions for regioselective pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development to address and troubleshoot challenges encountered during the synthesis of pyrazole derivatives. Here you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible products.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][3]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the reaction, directing the initial nucleophilic attack to the less crowded carbonyl group.[1][5]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by their substituents. Electron-withdrawing groups increase electrophilicity, making a carbonyl carbon more susceptible to nucleophilic attack.[1][5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][4][5]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain reactions.[4][6]

Q3: What are the most common methods for synthesizing pyrazoles?

A3: The most prevalent methods for synthesizing substituted pyrazoles include:

  • Cyclocondensation Reactions: The classical Knorr synthesis, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.[4][7] Variations include using α,β-unsaturated ketones and aldehydes.[8][9]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is another significant route to pyrazole synthesis.[4]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex pyrazoles in a single step from multiple starting materials.[8][10]

Troubleshooting Guide

Issue 1: Poor Regioselectivity / Mixture of Regioisomers

Q: My reaction is producing a nearly 1:1 mixture of regioisomers. What should I do?

A: This is a common issue when the electronic and steric properties of the groups on the unsymmetrical 1,3-dicarbonyl are similar.[5] To improve selectivity, you should systematically modify the reaction conditions.

Troubleshooting Steps:

  • Solvent Modification: The solvent can have a profound effect on the reaction's regiochemical outcome. Experiment with different solvents, paying particular attention to fluorinated alcohols like TFE or HFIP, which are known to enhance regioselectivity.[4][6]

  • pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens. Try running the reaction under acidic (e.g., acetic acid) and neutral conditions to see if it favors one isomer.[4] For instance, with arylhydrazines, acidic conditions may favor one regioisomer while neutral conditions favor the other.[4]

  • Temperature Variation: Lowering the reaction temperature may increase the kinetic preference for one reaction pathway over the other, leading to higher selectivity.

  • Catalyst Introduction: Consider using a catalyst that may preferentially activate one of the carbonyl groups.

Q: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A: When the inherent properties of your starting materials favor the unwanted isomer, a change in reaction strategy is needed.

Optimization Strategies:

  • Solvent-Induced Reversal: As mentioned, fluorinated alcohols (TFE, HFIP) can dramatically alter selectivity, often favoring the formation of the 5-fluoroalkyl pyrazole regioisomer, which may be the opposite of what is observed in standard solvents like ethanol.[6]

  • pH Manipulation: The protonation state of the hydrazine is pH-dependent. A shift from acidic to basic conditions can sometimes reverse the preferred site of initial nucleophilic attack.[1]

  • Protecting Groups: In complex syntheses, consider using a protecting group strategy to temporarily block one of the reactive sites, forcing the reaction to proceed at the desired position.

Issue 2: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, including impure starting materials, suboptimal reaction conditions, or side reactions.[2][4]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions.[2][4] Hydrazine derivatives can degrade, so using a fresh or purified reagent is recommended.[2]

  • Optimize Stoichiometry: Ensure the correct stoichiometry is used. A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2]

  • Evaluate Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[2] In some cases, stable intermediates may form that require more forcing conditions (e.g., higher temperature, dehydrating agent) to convert to the final product.[4]

  • Consider Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of stable intermediates like hydroxylpyrazolidines.[2][4][11]

Issue 3: Side Product Formation & Impurities

Q: I'm observing unexpected side products. What are they and how can I minimize them?

A: Side products can arise from impurities in the starting materials or from alternative reaction pathways.[4][11] Common side products include incompletely cyclized intermediates or products from di-addition.[11]

Minimization Strategies:

  • Control Stoichiometry: Carefully controlling the reactant ratios can prevent side reactions caused by an excess of one reactant.[11]

  • Modify Reaction Conditions: Experiment with different solvents and temperatures to find conditions that disfavor the formation of side products.[11]

  • Purify Starting Materials: Ensure the high purity of your reactants to avoid impurity-driven side reactions.[4]

Issue 4: Difficulty in Separating Regioisomers

Q: I have synthesized a mixture of regioisomers. What is the best way to separate them?

A: If optimizing the reaction for selectivity is unsuccessful, purification is necessary.

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers.[3][12] A thorough screening of solvent systems using TLC is crucial to find an eluent that provides the best separation.[1] Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding ethyl acetate or dichloromethane.[1]

  • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification technique.

  • Acid-Base Extraction: The basicity of the pyrazole ring can be exploited. In some cases, converting the pyrazoles to their acid addition salts can facilitate separation through crystallization.[13]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis This table summarizes the general trend of solvent effects on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and substituted hydrazines. The ratios are illustrative and highly dependent on the specific substrates.

SolventTypical Regioisomeric Ratio (A:B)NotesReference
Ethanol (EtOH)~ 1:1 to 1:1.5Standard solvent, often results in poor selectivity.[6]
Acetic Acid (AcOH)Can favor one isomerActs as both solvent and catalyst; pH affects selectivity.[4]
2,2,2-Trifluoroethanol (TFE)> 10:1Significantly improves selectivity, often favoring one specific isomer.[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 20:1Often provides the highest regioselectivity among common solvents.[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a standard method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

  • Materials:

    • 1,3-dicarbonyl compound (1.0 eq)

    • Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.0-1.2 eq)

    • Solvent (e.g., Ethanol)

    • Optional: Mild base (e.g., sodium acetate) if using a hydrazine salt.[2]

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent (e.g., ethanol) in a round-bottom flask.

    • Add the hydrazine derivative to the solution. If using a hydrazine salt, add a mild base like sodium acetate.[2]

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by TLC.[4]

    • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration.[2] Alternatively, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Regioselective Synthesis Using a Fluorinated Alcohol Solvent (TFE)

This protocol is adapted from methods demonstrating improved regioselectivity using 2,2,2-trifluoroethanol.[5][12]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Stir the mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.[12]

    • Cool the reaction mixture and remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[5][12]

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products start1 Unsymmetrical 1,3-Dicarbonyl intermediate Cyclocondensation Intermediate start1->intermediate start2 Substituted Hydrazine start2->intermediate productA Regioisomer A intermediate->productA Pathway A productB Regioisomer B intermediate->productB Pathway B

Caption: Knorr synthesis pathways leading to two regioisomers.

G start Poor Regioselectivity (e.g., 1:1 Isomer Ratio) q1 Modify Solvent? start->q1 a1_yes Test Fluorinated Solvents (TFE, HFIP) q1->a1_yes Yes q2 Adjust pH? q1->q2 No Improvement end_node Optimized Regioselectivity (>95:5 Ratio) a1_yes->end_node a2_yes Run under Acidic (e.g., AcOH) and Neutral Conditions q2->a2_yes Yes q3 Vary Temperature? q2->q3 No Improvement a2_yes->end_node a3_yes Lower Reaction Temperature q3->a3_yes Yes q3->end_node a3_yes->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

G start Low Reaction Yield q1 Check Starting Material Purity? start->q1 a1_yes Purify Reagents or Use Fresh Hydrazine q1->a1_yes Yes q2 Optimize Reaction Conditions? q1->q2 Purity OK end_node Improved Yield a1_yes->end_node a2_yes Monitor by TLC/LC-MS Adjust Time/Temp Check Stoichiometry q2->a2_yes Yes q3 Side Reactions Evident? q2->q3 No Improvement a2_yes->end_node a3_yes Modify Conditions to Minimize Side Products q3->a3_yes Yes a3_yes->end_node

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

Preventing N-acetylation as a side reaction in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent N-acetylation as a side reaction during aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-acetylation in the context of aminopyrazole synthesis?

A1: N-acetylation is a chemical reaction where an acetyl group (-COCH₃) is introduced onto a nitrogen atom. In aminopyrazole synthesis, this can occur as an unwanted side reaction on the exocyclic amino group or one of the nitrogen atoms within the pyrazole ring, leading to the formation of an N-acetylated impurity.

Q2: What is the most common cause of unintentional N-acetylation during aminopyrazole synthesis?

A2: A primary cause of unintentional N-acetylation is the use of acetic acid as a solvent or catalyst at elevated temperatures. The aminopyrazole product can react with the acetic acid to form an N-acetylated amide byproduct.[1]

Q3: How can I detect the presence of an N-acetylated byproduct in my reaction mixture?

A3: The presence of N-acetylated byproducts can typically be detected using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The acetylated product will likely have a different Rf value compared to the desired aminopyrazole.

  • High-Performance Liquid Chromatography (HPLC): This can separate and quantify the desired product and the acetylated impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new singlet in the 1H NMR spectrum around 2-2.5 ppm is characteristic of an acetyl group's methyl protons.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the acetylated aminopyrazole (an increase of 42.04 g/mol from the starting aminopyrazole).

Q4: Can the N-acetylated byproduct be removed after the reaction?

A4: Yes, purification can be performed to remove the N-acetylated byproduct. Common methods include:

  • Recrystallization: If the solubility of the aminopyrazole and the acetylated byproduct are sufficiently different in a particular solvent, recrystallization can be an effective purification method.

  • Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities.

Troubleshooting Guide: Preventing N-acetylation

This guide addresses the specific issue of N-acetylation as a side reaction and provides strategies to minimize its formation.

Issue: My final product is contaminated with a significant amount of an N-acetylated aminopyrazole.

This is a common issue when reaction conditions are not optimized to prevent this side reaction. The primary cause is the presence of an acetyl source, most commonly acetic acid, at elevated temperatures.

Solutions:

  • Solvent and Catalyst Selection: The choice of solvent and catalyst is critical in preventing N-acetylation.

    • Avoid Acetic Acid at High Temperatures: If using acetic acid as a catalyst, it is advisable to use it in catalytic amounts rather than as a solvent and to conduct the reaction at lower temperatures if possible.

    • Use Alternative Solvents: Non-acetylating solvents are highly recommended. Ethanol is a commonly used and effective solvent for the synthesis of aminopyrazoles from β-ketonitriles and hydrazines, often leading to high yields of the desired product.[2][3][4] Toluene is another suitable solvent.[2]

    • Employ Non-Acetylating Acid Catalysts: If an acid catalyst is required, consider using mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in catalytic amounts. These will protonate the reaction intermediates and facilitate cyclization without introducing an acetyl group.[2][5]

  • Temperature Control: The rate of the N-acetylation side reaction increases with temperature.

    • Lower the Reaction Temperature: If feasible for the primary reaction, lowering the reaction temperature can significantly reduce the formation of the N-acetylated byproduct. Monitor the reaction progress by TLC to ensure the main reaction still proceeds at a reasonable rate.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Optimize Reaction Time: Monitor the reaction closely using TLC. Once the starting materials are consumed, work up the reaction promptly to avoid further side product formation.

Summary of Reaction Conditions to Mitigate N-acetylation
Reaction ConditionRecommendation to Prevent N-acetylationRationale
Solvent Avoid using acetic acid as a solvent, especially at reflux temperatures. Use alternative solvents like ethanol or toluene.Acetic acid can act as an acetylating agent at elevated temperatures, leading to the formation of an N-acetylated byproduct.[1] Ethanol and toluene are non-acetylating solvents that have been successfully used for aminopyrazole synthesis.[2][3][4]
Catalyst If an acid catalyst is needed, use a non-acetylating acid such as a catalytic amount of HCl or H₂SO₄.Mineral acids can catalyze the cyclization reaction without the risk of introducing an acetyl group.[2][5]
Temperature Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.The rate of the N-acetylation side reaction is generally lower at reduced temperatures.
Reaction Time Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.Minimizing the exposure of the product to the reaction conditions, especially at high temperatures, can reduce the formation of byproducts.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of aminopyrazoles that are designed to minimize the risk of N-acetylation.

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole using Hydrazinium Monohydrochloride in Toluene

This protocol avoids the use of acetic acid, thereby preventing N-acetylation.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Sodium cyanoacetone Sodium cyanoacetone 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Sodium cyanoacetone->3-Amino-5-methylpyrazole Toluene, Reflux Hydrazinium monohydrochloride Hydrazinium monohydrochloride Hydrazinium monohydrochloride->3-Amino-5-methylpyrazole

Caption: Synthesis of 3-Amino-5-methylpyrazole.

Materials:

  • Sodium cyanoacetone

  • Hydrazinium monohydrochloride

  • Toluene

  • Ethanol

Procedure:

  • A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 ml of toluene is refluxed with a water separator until the amount of water that separates out remains constant.[2]

  • After cooling the reaction mixture, sodium chloride is precipitated by adding ethanol.[2]

  • The precipitate is filtered off, and the filtrate is worked up by distillation to yield 3-amino-5-methylpyrazole.[2]

Expected Yield: Approximately 72% with a purity of over 98%.[2]

Protocol 2: Synthesis of a 5-Aminopyrazole Derivative in Refluxing Ethanol

This protocol utilizes a non-acetylating solvent and is a general method for synthesizing 5-aminopyrazoles.

Reaction Workflow:

G start Start dissolve Dissolve β-ketonitrile and hydrazine in ethanol start->dissolve reflux Reflux the mixture dissolve->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Reaction work-up (Cooling, filtration) monitor->workup Reaction complete purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: General workflow for aminopyrazole synthesis.

Materials:

  • β-Ketonitrile derivative

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) and the hydrazine derivative (1-1.2 equivalents) in absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between reaction conditions and product formation, highlighting the pathway to the unwanted N-acetylated byproduct.

G cluster_products Products β-Ketonitrile β-Ketonitrile Intermediate Hydrazone Intermediate β-Ketonitrile->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Desired_Aminopyrazole Aminopyrazole Intermediate->Desired_Aminopyrazole Cyclization Side_Product N-Acetylated Aminopyrazole Desired_Aminopyrazole->Side_Product Acetic Acid, High Temperature

Caption: Reaction pathway showing N-acetylation side reaction.

References

Technical Support Center: Purifying Polar Aminopyrazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the column chromatography purification of polar aminopyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of polar aminopyrazoles.

Question: Why is my polar aminopyrazole eluting with the solvent front (poor retention) on a standard silica gel column?

Answer: This is a common issue when dealing with highly polar compounds on a normal-phase silica gel column with insufficiently polar eluents. The stationary phase (silica gel) is polar, and if the mobile phase is not polar enough to displace the compound, the compound will travel with the solvent front.

  • Solution 1: Increase Mobile Phase Polarity. Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already using a high percentage of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.

  • Solution 2: Consider an Alternative Chromatography Mode. For very polar aminopyrazoles, normal-phase chromatography may not be the best approach. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds.[1]

Question: My aminopyrazole is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking or tailing of aminopyrazoles on silica gel is often due to the basic nature of the amine functional group interacting strongly with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption and poor separation.

  • Solution 1: Add a Basic Modifier to the Mobile Phase. Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into your eluent can help to neutralize the acidic silanol groups, reducing the strong interaction with your basic aminopyrazole and improving peak shape. A typical concentration is 0.1-1% of the mobile phase.[2]

  • Solution 2: Use an Amine-Functionalized Silica Gel. An alternative to modifying the mobile phase is to use a stationary phase where the acidic silanols are already passivated. Amine-bonded silica columns are specifically designed for the purification of basic compounds and can significantly improve the chromatography of aminopyrazoles.[3]

  • Solution 3: Consider HILIC. As mentioned previously, HILIC can be an excellent alternative and often provides better peak shapes for polar basic compounds.

Question: I am observing a low yield of my purified aminopyrazole. What are the potential causes and solutions?

Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to degradation of the compound.

  • Solution 1: Check for Irreversible Adsorption. If you suspect your compound is sticking to the column, especially if you observed streaking, try flushing the column with a very polar or modified solvent system (e.g., methanol with a small percentage of ammonium hydroxide) after your initial elution to see if you can recover the retained compound. Using amine-functionalized silica or adding a basic modifier to the eluent can prevent this in future runs.[4]

  • Solution 2: Assess Compound Stability. Some aminopyrazole derivatives can be unstable on silica gel. To check for on-column degradation, you can perform a simple test: dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel to the solution. After stirring for a few hours, spot the solution on the same TLC plate next to the original spot and develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica. In this case, using a less acidic stationary phase like alumina or a functionalized silica is recommended.

  • Solution 3: Optimize Loading Technique. Overloading the column can lead to poor separation and apparent yield loss in the desired fractions. Ensure you are not exceeding the loading capacity of your column. Dry loading your sample onto a small amount of silica can sometimes improve resolution and yield compared to wet loading in a strong solvent.

Question: I am trying to separate isomeric aminopyrazoles with very similar polarity. How can I improve the resolution?

Answer: Separating isomers is a common challenge in chromatography. Improving resolution often requires fine-tuning your method.

  • Solution 1: Use a Shallow Gradient. A slow, shallow gradient of the mobile phase can often improve the separation of closely eluting compounds.

  • Solution 2: Try a Different Stationary Phase. The selectivity of the separation is highly dependent on the stationary phase. If you are using standard silica, consider trying an aminopropyl-functionalized column, which has shown success in separating aminopyrazole isomers in HILIC mode.[5]

  • Solution 3: Explore HILIC. HILIC offers a different separation mechanism to normal-phase chromatography and can often provide the selectivity needed to separate polar isomers. Experiment with different mobile phase compositions, such as acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate), to optimize the separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for a new polar aminopyrazole?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a moderately polar system like 100% ethyl acetate and then try adding a more polar solvent like methanol in increasing proportions (e.g., 1%, 2%, 5%, 10%). If your compound is basic, add 0.1-1% triethylamine or ammonium hydroxide to the solvent system. This will give you a good indication of the required polarity and whether a basic modifier is necessary.

Q2: When should I choose normal-phase chromatography versus HILIC for purifying my polar aminopyrazole?

A2: Normal-phase chromatography on silica gel can be effective for moderately polar aminopyrazoles. However, if your compound is highly polar and exhibits poor retention or significant tailing on silica, even with polar mobile phases and basic modifiers, HILIC is likely a better choice. HILIC is specifically designed for polar compounds and often provides better retention and peak shape.[1]

Q3: What are the key parameters to optimize in HILIC for aminopyrazole purification?

A3: The key parameters to optimize in HILIC are the stationary phase, the organic solvent in the mobile phase (usually acetonitrile), and the composition and pH of the aqueous component of the mobile phase. For aminopyrazoles, an aminopropyl or a zwitterionic stationary phase can be effective.[5][7] The aqueous portion of the mobile phase often contains a buffer like ammonium acetate or ammonium formate to control the pH and ionic strength, which can significantly impact the retention and selectivity of basic compounds.[6]

Q4: Can I use reverse-phase chromatography for polar aminopyrazoles?

A4: While reverse-phase chromatography is generally used for non-polar to moderately polar compounds, it can sometimes be adapted for more polar compounds. However, highly polar aminopyrazoles may have insufficient retention on standard C18 columns. In such cases, specialized polar-endcapped or embedded polar group reverse-phase columns, or the use of ion-pairing reagents, may be necessary. For many polar aminopyrazoles, HILIC is a more direct and often more successful approach.[8]

Data Presentation

The following table provides a representative summary of starting conditions for different column chromatography techniques for the purification of polar aminopyrazoles. The optimal conditions for a specific compound will need to be determined empirically.

TechniqueStationary PhaseMobile Phase System (starting point)ModifierExpected Outcome for Polar Aminopyrazoles
Normal-Phase Silica GelDichloromethane/Methanol (98:2 to 90:10 v/v)0.1-1% Triethylamine or Ammonium HydroxideGood for moderately polar aminopyrazoles. Modifier is crucial to prevent streaking.
Normal-Phase Amine-functionalized SilicaHexane/Ethyl Acetate (gradient)None typically requiredImproved peak shape and recovery for basic aminopyrazoles compared to standard silica.[3]
HILIC Aminopropyl SilicaAcetonitrile/Water with Ammonium Acetate (e.g., 95:5 v/v with 10 mM Ammonium Acetate)Buffer controls pH and ionic strengthGood retention and selectivity for highly polar and isomeric aminopyrazoles.[5]
Reverse-Phase C18 (Polar-endcapped)Water/Acetonitrile with 0.1% Formic or Acetic AcidAcidic modifier to improve peak shapeMay be suitable for some aminopyrazoles, but retention can be a challenge.

Experimental Protocols

Detailed Methodology: HILIC Purification of a Polar Aminopyrazole

This protocol provides a general procedure for the purification of a polar aminopyrazole using Hydrophilic Interaction Liquid Chromatography (HILIC) on an aminopropyl-functionalized silica column.

  • Column Selection and Preparation:

    • Select an aminopropyl-functionalized silica gel column suitable for flash chromatography.

    • Pack the column using a slurry of the stationary phase in the initial mobile phase composition.

    • Equilibrate the packed column with at least 5-10 column volumes of the initial mobile phase (e.g., 95:5 acetonitrile/10 mM aqueous ammonium acetate).

  • Sample Preparation:

    • Dissolve the crude aminopyrazole sample in a minimal amount of a solvent that is compatible with the initial mobile phase. Ideally, use the initial mobile phase itself. If solubility is an issue, a small amount of a more polar solvent like methanol can be used, but keep the volume to a minimum to avoid peak distortion.

    • If the sample contains insoluble material, filter it through a syringe filter before loading.

  • Chromatographic Separation:

    • Loading: Carefully load the prepared sample onto the top of the equilibrated column.

    • Elution: Begin elution with the initial mobile phase (e.g., 95:5 acetonitrile/10 mM aqueous ammonium acetate).

    • Gradient: If the compound of interest does not elute or if separation from impurities is poor, a gradient can be employed by gradually increasing the percentage of the aqueous component (the strong solvent in HILIC). For example, a linear gradient from 5% to 20% aqueous buffer over 10-20 column volumes.

    • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions:

    • Analyze the collected fractions by a suitable method, such as thin-layer chromatography (TLC) or LC-MS, to identify the fractions containing the pure aminopyrazole.

    • Combine the pure fractions.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure. Note that removing water from acetonitrile can be facilitated by adding a higher boiling point solvent like toluene and re-evaporating to form an azeotrope with the water.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Polar Aminopyrazole Purification start Start Purification issue Poor Separation or Yield? start->issue poor_retention Poor Retention (Elutes at Solvent Front) issue->poor_retention Yes streaking Peak Streaking/Tailing issue->streaking Yes low_yield Low Yield issue->low_yield Yes end Successful Purification issue->end No increase_polarity Increase Mobile Phase Polarity poor_retention->increase_polarity switch_hilic Switch to HILIC poor_retention->switch_hilic add_base Add Basic Modifier (e.g., TEA) streaking->add_base amine_silica Use Amine-Functionalized Silica streaking->amine_silica low_yield->add_base check_stability Check Compound Stability on Silica low_yield->check_stability optimize_loading Optimize Sample Loading low_yield->optimize_loading increase_polarity->issue switch_hilic->end add_base->issue amine_silica->end check_stability->issue optimize_loading->issue

Caption: Troubleshooting decision tree for polar aminopyrazole purification.

Purification_Workflow General Purification Workflow for Polar Aminopyrazoles start Crude Aminopyrazole Sample tlc TLC Method Development (Screen Solvents & Modifiers) start->tlc column_selection Select Column (Silica, Amine-Silica, or HILIC) tlc->column_selection packing Pack and Equilibrate Column column_selection->packing loading Load Sample (Wet or Dry Loading) packing->loading elution Elute with Gradient or Isocratic Mobile Phase loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (TLC/LC-MS) collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Pure Aminopyrazole evaporation->product

Caption: General workflow for column chromatography purification of polar aminopyrazoles.

References

Dealing with unstable intermediates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling unstable intermediates and troubleshooting common issues encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common unstable intermediates that could be causing this?

A1: Low yields in pyrazole synthesis can often be attributed to the formation of stable or unstable intermediates that do not efficiently convert to the final product. Common intermediates to consider include:

  • Hydroxylpyrazolidines/5-Hydroxyl Pyrazolines: In the Knorr synthesis (reaction of a 1,3-dicarbonyl compound with hydrazine), a stable cyclic hydroxyl intermediate may form that is slow to dehydrate to the final pyrazole.[1][2] The stability of this intermediate can be influenced by substituents; for instance, increased steric hindrance can make the pyrazoline more stable and more difficult to convert to the pyrazole.[2]

  • Pyrazolines: When synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, the initial product is a pyrazoline, which requires a subsequent oxidation step to form the aromatic pyrazole.[3][4] If the oxidation is incomplete or inefficient, the isolated product will be the pyrazoline, leading to a low yield of the desired pyrazole.

  • Hydrazones: The initial condensation of a hydrazine with a carbonyl compound forms a hydrazone intermediate.[5][6] While often transient, these intermediates can sometimes be isolated. If the subsequent intramolecular cyclization is slow or disfavored, the reaction may stall at the hydrazone stage. In some cases, these hydrazone intermediates can be unstable and decompose under the reaction conditions.

  • Di-addition Products: An excess of one reactant may lead to the formation of side products, such as di-addition products, which can reduce the overall yield.[7]

Q2: I have isolated a stable intermediate that I suspect is a hydroxylpyrazolidine. How can I promote its conversion to the pyrazole?

A2: If you have isolated a stable 5-hydroxyl pyrazoline intermediate, you can promote its dehydration to the corresponding pyrazole by modifying the reaction conditions.[2][8] Consider the following adjustments:

  • Increase Temperature: Heating the reaction mixture can often provide the necessary energy to overcome the activation barrier for dehydration.[1]

  • Add a Dehydrating Agent: Incorporating a dehydrating agent into your reaction can help drive the equilibrium towards the pyrazole product.

  • Acid Catalysis: The dehydration of these intermediates can often be facilitated by the addition of a catalytic amount of acid, such as acetic acid.[2][8]

Q3: My reaction to form a pyrazole from an α,β-unsaturated ketone has stopped at the pyrazoline intermediate. What are my options for oxidation?

A3: The oxidation of pyrazolines to pyrazoles is a common and necessary step in this synthetic route.[3][4] Several methods can be employed for this transformation:

  • Chemical Oxidants: A variety of chemical oxidants can be used, including manganese dioxide (MnO₂), N-bromosuccinimide (NBS), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and ceric ammonium nitrate (CAN).[9]

  • Copper-Catalyzed Oxidation: A combination of a copper(II) salt, such as copper(II) acetate, and an oxidant like tert-butyl hydroperoxide (TBHP) can efficiently oxidize pyrazolines at room temperature.[9]

  • Electrochemical Oxidation: An electrochemical approach offers a sustainable method for the oxidative aromatization of pyrazolines.[10]

  • In-situ Oxidation: In some cases, the oxidation can occur in situ in the presence of air, especially at elevated temperatures.[3]

Q4: How can I avoid the isolation of unstable intermediates altogether?

A4: The in-situ generation of reactive intermediates is a powerful strategy to circumvent their isolation.[11] This is particularly useful in multicomponent reactions where several reaction steps are combined in a single pot. For example, 1,3-dicarbonyl compounds can be generated in situ from ketones and acid chlorides, and then immediately reacted with a hydrazine to form the pyrazole.[12] This approach avoids the need to handle potentially unstable dicarbonyl compounds. Similarly, α,β-unsaturated hydrazones can be generated and cyclized in a one-pot protocol without isolation of the less stable intermediate.[13]

Troubleshooting Guides

Issue 1: Low Yield of Pyrazole Product

This workflow provides a logical approach to troubleshooting low yields in pyrazole synthesis.

LowYieldTroubleshooting start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_intermediates Suspect Intermediate Formation? (TLC, LC-MS analysis) start->check_intermediates check_purification Evaluate Purification Procedure start->check_purification impure_materials Purify Starting Materials check_purity->impure_materials Impure? optimize_conditions Optimize Conditions (e.g., increase temp, change solvent) check_conditions->optimize_conditions Suboptimal? handle_intermediates Address Intermediate: - Promote conversion - In-situ generation check_intermediates->handle_intermediates Yes optimize_purification Optimize Purification (e.g., change method) check_purification->optimize_purification Loss evident? end_goal Improved Yield impure_materials->end_goal optimize_conditions->end_goal handle_intermediates->end_goal optimize_purification->end_goal

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The choice of solvent can significantly influence the regioselectivity.

Regioselectivity start Unsymmetrical 1,3-Dicarbonyl + Hydrazine reaction Reaction Conditions start->reaction protic Protic Solvent (e.g., Ethanol) reaction->protic Conventional fluorinated Fluorinated Alcohol (e.g., TFE, HFIP) reaction->fluorinated Optimized mixture Mixture of Regioisomers protic->mixture desired_isomer Improved Selectivity for Desired Regioisomer fluorinated->desired_isomer

Caption: Influence of solvent on regioselectivity in pyrazole synthesis.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine [12][14]

Entry1,3-Diketone SubstituentsSolventRatio of 3-CF₃ : 5-CF₃ Isomers
1R¹=CF₃, R²=FurylEtOH-
2R¹=CF₃, R²=FurylTFE85:15
3R¹=CF₃, R²=FurylHFIP97:3
4R¹=CF₃, R²=PhenylEtOH-
5R¹=CF₃, R²=PhenylTFE70:30
6R¹=CF₃, R²=PhenylHFIP90:10

Note: TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. The ratios indicate a significant improvement in regioselectivity with fluorinated alcohols.

Table 2: Comparison of Oxidizing Agents for the Aromatization of Pyrazolines to Pyrazoles [9]

EntryOxidizing AgentTime (min)Yield (%)
1NBS1090
2DDQ12050
3CAN12040
4Oxone12030
5TBHP/Cu(OAc)₂1095

Note: Conditions for a specific pyrazoline substrate. Reaction times and yields may vary for other substrates.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis[5][6]

This protocol describes a general procedure for the Knorr synthesis of a pyrazolone from a β-ketoester and hydrazine.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) after 1 hour using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting β-ketoester is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected product with a small amount of cold water and allow it to air dry.

Protocol 2: Oxidation of a Pyrazoline to a Pyrazole using TBHP/Cu(OAc)₂[9]

This protocol provides a method for the oxidative aromatization of a pyrazoline intermediate.

Materials:

  • 4,5-dihydro-1H-pyrazole (1.0 mmol)

  • Acetonitrile

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70 wt% in water, 5.0 mmol)

Procedure:

  • Dissolve the 4,5-dihydro-1H-pyrazole (1.0 mmol) in acetonitrile in a round-bottom flask with a stir bar.

  • To the stirred solution at room temperature, add Cu(OAc)₂ (10 mol%).

  • Add TBHP (5.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 10 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

References

Technical Support Center: High-Purity (3-Amino-1H-pyrazol-5-yl)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for obtaining high-purity (3-Amino-1H-pyrazol-5-yl)methanol through recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Solution
Failure of Crystals to Form The solution is not supersaturated (too much solvent was added).Concentrate the solution by gently heating to evaporate some of the solvent. Then, allow it to cool again.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
Supersaturation requires nucleation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
"Oiling Out" of the Product The compound is precipitating from the solution at a temperature above its melting point.Add more of the primary solvent to the hot solution to lower the saturation temperature.
The cooling rate is too fast.Ensure a slow cooling process. Consider insulating the flask to decrease the rate of cooling.
Low Yield of Recovered Crystals Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is saturated at the boiling point of the solvent.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
The crystals were washed with a solvent that was not ice-cold.Always use an ice-cold solvent to wash the crystals to minimize dissolution of the product.
Poor Purity of the Final Product The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.Employ a slow and gradual cooling process to allow for the formation of well-defined crystals.
The chosen solvent system is not effective at separating the impurities.Experiment with different solvent systems. If the impurities are significantly different in polarity, a mixed-solvent system may be more effective.
Incomplete removal of the mother liquor.Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Due to the presence of both an amino and a hydroxyl group, this compound is a polar molecule capable of hydrogen bonding. Therefore, polar protic solvents are generally good choices.

  • Single Solvents: Ethanol, methanol, and isopropanol are often effective. Water can also be used, but the solubility might be high even at room temperature.

  • Mixed Solvents: A mixed solvent system, such as ethanol/water, methanol/ethyl acetate, or ethanol/ethyl acetate, can be highly effective. In this system, the compound is dissolved in a "good" solvent (like ethanol or methanol) and a "poor" solvent (an anti-solvent like water or ethyl acetate) is added to induce crystallization.

Q2: How do I perform a mixed-solvent recrystallization for this compound?

A2: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol). Then, add a "poor" solvent (e.g., water or ethyl acetate) dropwise to the hot solution until it becomes slightly turbid. If turbidity persists, add a few drops of the hot "good" solvent until the solution is clear again. Allow the solution to cool slowly.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are using an appropriate solvent system and that the cooling process is slow and gradual. You may also consider treating the solution with activated carbon before filtration to remove colored impurities.

Q4: Can I use acid-base chemistry to purify this compound?

A4: Yes, this is a viable alternative purification method. The basic amino group on the pyrazole ring can be protonated with an acid (e.g., HCl, H2SO4) to form a salt. This salt will have different solubility properties and can be crystallized from a suitable solvent.[1] After purification of the salt, the free base can be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: To the hot solution, add hot water dropwise until the solution becomes faintly turbid. If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude Compound to Flask B Add Minimal Hot Solvent A->B C Decolorize with Activated Carbon (Optional) D Hot Filtration B->D C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I Troubleshooting_Recrystallization node_sol node_sol start Recrystallization Issue q1 Do crystals form upon cooling? start->q1 q2 Is an oil forming instead of a solid? q1->q2 Yes sol1 Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution q1->sol1 No q3 Is the yield low? q2->q3 No sol2 Troubleshoot Oiling Out: - Add more 'good' solvent - Cool more slowly q2->sol2 Yes q4 Is the product still impure? q3->q4 No sol3 Improve Yield: - Use minimal hot solvent - Pre-heat filtration apparatus - Wash with ice-cold solvent q3->sol3 Yes sol4 Enhance Purity: - Recrystallize again - Use a different solvent system - Ensure slow cooling q4->sol4 Yes

References

Validation & Comparative

Comparative analysis of 3-aminopyrazole versus 5-aminopyrazole isomers in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the various substituted pyrazoles, aminopyrazole isomers, particularly 3-aminopyrazole and 5-aminopyrazole, have garnered significant attention as privileged structures in the design of therapeutic agents. The position of the amino group on the pyrazole ring profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement, leading to distinct pharmacological profiles. This guide provides a comparative analysis of 3-aminopyrazole and 5-aminopyrazole isomers, focusing on their performance in key biological assays, supported by experimental data from published literature.

I. Comparative Biological Activities: Kinase Inhibition and Anticancer Properties

While direct comparative studies of the parent 3-aminopyrazole and 5-aminopyrazole are scarce, a substantial body of research on their derivatives reveals distinct and sometimes overlapping therapeutic potential. The primary areas of investigation for both isomers have been in the development of kinase inhibitors and anticancer agents.

Kinase Inhibition Profile

Both 3-aminopyrazole and 5-aminopyrazole cores have served as foundational scaffolds for the development of potent kinase inhibitors. However, the specific kinase targets and the potency of the derivatives often differ based on the amino group's position.

3-Aminopyrazole Derivatives:

Derivatives of 3-aminopyrazole have been successfully developed as inhibitors of several kinases, notably Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk). The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.

  • Cyclin-Dependent Kinase 16 (CDK16): A new series of 3-amino-1H-pyrazole-based inhibitors have been developed, demonstrating high on-target potency within the CDK family, particularly the understudied PCTAIRE family member, CDK16.[1] These compounds have been shown to induce a G2/M phase cell cycle arrest.[1]

  • Spleen Tyrosine Kinase (Syk): A series of pyrazolopyrazine-3-amine derivatives, built upon a 3-aminopyrazole scaffold, have yielded potent Syk inhibitors in both enzymatic and B-lymphoma cell proliferation assays.[2]

5-Aminopyrazole Derivatives:

The 5-aminopyrazole scaffold has been extensively explored for its potential to inhibit a broad range of kinases, including p38α Mitogen-Activated Protein (MAP) Kinase and kinases in pathogenic organisms.

  • p38α MAP Kinase: 5-amino-pyrazoles have been identified as potent and selective inhibitors of p38α MAP kinase, with excellent cellular potency in inhibiting TNFα production.[3][4]

  • Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1): Selective 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have shown efficacy in both in vitro and in vivo models of Cryptosporidium parvum, a protozoan parasite.[5] These inhibitors potently inhibit CpCDPK1 at sub-micromolar concentrations.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activities against FGFR1, FGFR2, and FGFR3, including a gatekeeper mutant.[6]

Anticancer Activity

The kinase inhibitory activity of aminopyrazole derivatives often translates to potent anticancer effects, as demonstrated in various cancer cell line-based assays.

3-Aminopyrazole Derivatives:

Derivatives of 3-aminopyrazole have shown promising antiproliferative activity against various cancer cell lines. For instance, certain 3-aminopyrazole derivatives have exhibited good inhibition of proliferation on liver cancer (HepG2) and cervical cancer (HeLa) cells.[7]

5-Aminopyrazole Derivatives:

A broader range of anticancer activities has been reported for 5-aminopyrazole derivatives. They have been shown to possess strong anticancer activity against most cell lines across nine subpanels in the National Cancer Institute (NCI) full panel 5 dose assays.[8] Specific derivatives have shown significant activity against melanoma, leukemia, renal, and breast cancer cell lines.[8] Furthermore, some 5-amino-1H-pyrazole-4-carboxamide derivatives have exhibited selective growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7).

II. Data Presentation: Quantitative Analysis of Aminopyrazole Derivatives

The following tables summarize the quantitative data for representative 3-aminopyrazole and 5-aminopyrazole derivatives from various biological assays.

Table 1: Biological Activity of 3-Aminopyrazole Derivatives

Compound IDTarget/Cell LineAssay TypeIC50/EC50Reference
Compound 6h Spleen Tyrosine Kinase (Syk)Enzymatic AssayPotent Inhibition (IC50 not specified)[2]
B-lymphoma cellsCell Proliferation AssayPotent Inhibition (IC50 not specified)[2]
Compound 11a CDK16NanoBRET Cellular Target Engagement33.0 nM[9]
Compound 2a S. aureusAntibacterial (MIC)0.125 mg/mL[7]
Compound 11a HepG2 (Liver Cancer)MTT Assay (Antiproliferative)54.25% growth at test concentration[7]
HeLa (Cervical Cancer)MTT Assay (Antiproliferative)38.44% growth at test concentration[7]

Table 2: Biological Activity of 5-Aminopyrazole Derivatives

Compound IDTarget/Cell LineAssay TypeIC50/EC50Reference
Compound 2j p38α MAP KinaseKinase InhibitionPotent and Selective (IC50 not specified)[3]
BKI derivatives C. parvum CpCDPK1Kinase Inhibition< 0.01 µM[5]
Compound 10h FGFR1Biochemical Assay46 nM[6]
FGFR2Biochemical Assay41 nM[6]
FGFR3Biochemical Assay99 nM[6]
SNU-16 Gastric Cancer CellsCell Proliferation59 nM[6]
Sulphamoyl derivative 23b PC-3 (Prostate Cancer)MTT Assay (Antiproliferative)0.33 µM[7]
HCT-116 (Colon Cancer)MTT Assay (Antiproliferative)2.28 µM[7]
MCF-7 (Breast Cancer)MTT Assay (Antiproliferative)3.67 µM[7]
Compound 8e MCF-7 (Breast Cancer)Growth InhibitionSelective and Potent (IC50 not specified)

III. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for key experiments cited in the evaluation of aminopyrazole derivatives.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the direct inhibitory effect of a compound on a purified enzyme. A common format is a fluorescence-based assay.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a fluorescence detection system.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the kinase in the assay buffer in a microplate well.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a secondary detection system that generates a fluorescent signal.

    • The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the dose-response data to a suitable equation.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (aminopyrazole derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

IV. Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for aminopyrazole derivatives.

CDK16_Signaling_Pathway CyclinY Cyclin Y Complex Cyclin Y/CDK16 Active Complex CyclinY->Complex CDK16 CDK16 CDK16->Complex PRC1 PRC1 Complex->PRC1 Phosphorylates pPRC1 Phospho-PRC1 Spindle Microtubule Spindle Formation pPRC1->Spindle G2M G2/M Phase Progression Spindle->G2M Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->Complex Inhibits

Caption: Simplified CDK16 signaling pathway in cell cycle progression.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38α MAPK MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammatory Response (e.g., TNFα production) Substrates->Response Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAPK signaling cascade.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Activation Lyn Lyn (Src Family Kinase) BCR->Lyn ITAM Phosphorylated ITAMs Lyn->ITAM Phosphorylates Syk Syk ITAM->Syk Recruits pSyk Active Syk Syk->pSyk Downstream Downstream Signaling (e.g., PLCγ2, PI3K) pSyk->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->pSyk Inhibits

Caption: Simplified Syk signaling pathway in B-cells.

Experimental Workflow

The diagram below outlines a typical workflow for the screening and evaluation of aminopyrazole derivatives in biological assays.

Experimental_Workflow Synthesis Synthesis of Aminopyrazole Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection In_Vivo In Vivo Studies (Animal Models) Lead_Selection->In_Vivo

Caption: General experimental workflow for drug discovery.

V. Conclusion

The comparative analysis of 3-aminopyrazole and 5-aminopyrazole derivatives underscores the profound impact of isomeric substitution on biological activity. While both scaffolds are versatile starting points for the development of kinase inhibitors and anticancer agents, the available literature suggests that 5-aminopyrazole derivatives have been explored against a wider range of targets and have, in some cases, demonstrated broader and more potent anticancer activities. Conversely, 3-aminopyrazole derivatives have shown significant promise as selective inhibitors for specific targets like CDK16 and Syk. The choice between a 3-aminopyrazole or a 5-aminopyrazole core in a drug discovery program should be guided by the specific biological target and the desired pharmacological profile. The data and protocols presented in this guide offer a valuable resource for researchers in the rational design and evaluation of novel aminopyrazole-based therapeutic agents.

References

A Comparative Guide to Validating the Biological Activity of (3-Amino-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the synthesized compound, (3-Amino-1H-pyrazol-5-yl)methanol. Given the broad spectrum of activities associated with the pyrazole scaffold, we propose a multi-faceted approach focusing on key therapeutic areas: oncology, antioxidant potential, and antimicrobial efficacy. This document outlines detailed experimental protocols and presents comparative data from structurally related pyrazole derivatives and established drugs to serve as benchmarks for your findings.

Overview of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a pharmacologically significant scaffold.[1] Derivatives of pyrazole have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5][6] The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a diverse range of therapeutic agents.[1] Notable drugs incorporating the pyrazole motif include the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The 3-aminopyrazole moiety, in particular, is a common starting point for the synthesis of various bioactive compounds and kinase inhibitors.[6][7]

This guide will focus on three potential and significant biological activities for validation:

  • VEGFR-2 Inhibition: A key target in anti-angiogenic cancer therapy.

  • Antioxidant Activity: To determine the compound's potential to combat oxidative stress.

  • Antimicrobial Activity: To assess its efficacy against common bacterial pathogens.

Comparative Data for Biological Activity

While specific experimental data for this compound is not yet available in public literature, the following tables provide quantitative data for structurally related pyrazole derivatives and standard compounds. These tables are intended to serve as a benchmark for interpreting the experimental results of the target compound.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Table 1: Comparative VEGFR-2 Inhibition Data

Compound/DrugStructureIC₅₀ (µM)Reference
This compound To be determined
Pyrazole Derivative 3f 4-((3-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one0.102[11]
Pyrazole Derivative 6b 5-methyl-2-((4-nitrophenyl)(piperidin-1-yl)methyl)-4-((4-nitrophenyl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one0.2[12]
Pyrazole Derivative 7c 4-(4-(dimethylamino)phenyl)-6-(naphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile0.225[13]
Sorafenib (Standard)N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea0.08[12]
Celecoxib (Reference Pyrazole)4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideNo direct inhibition of VEGFR-2 phosphorylation[8]

Note: Celecoxib is included as a reference pyrazole-containing drug. While it has anti-angiogenic properties, it acts by suppressing VEGF expression rather than directly inhibiting VEGFR-2 phosphorylation.[8][14]

Antioxidant Activity

Antioxidant compounds can neutralize harmful free radicals, playing a role in preventing cellular damage implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant potential.

Table 2: Comparative Antioxidant Activity (DPPH Assay)

Compound/DrugStructureIC₅₀ (µM)Reference
This compound To be determined
Pyrazole Derivative 6c 1-(1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one68.97[15]
Pyrazole Derivative Pyz-2 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol138.70[1]
Pyrazole Derivative 3l 7-amino-5-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile18.77 (µg/mL)[5]
Ascorbic Acid (Standard)(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one88.12[15]
Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's ability to inhibit bacterial growth.

Table 3: Comparative Antimicrobial Activity (MIC)

Compound/DrugStructureS. aureus (µg/mL)E. coli (µg/mL)Reference
This compound To be determined To be determined
Pyrazole Derivative 21c 4-(2-(4-chlorophenyl)hydrazineylidene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-one0.25>128[16]
Pyrazole Derivative 23h 2-((6-(4-chlorophenyl)imidazo[2,1-b][1][3][17]thiadiazol-2-yl)methyl)-5-methyl-4-(p-tolyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one0.25>128[16]
Pyrazole Derivative 9 2-(2,4-dichlorophenyl)-5-methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one4>128[17]
Gatifloxacin (Standard)1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid11[16]
Chloramphenicol (Standard)2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide62.5-12562.5-125[3]

Experimental Protocols

Detailed methodologies for the proposed validation assays are provided below.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Methodology:

  • Preparation of Reagents: Prepare a serial dilution of this compound.

  • Reaction Setup: In a 96-well microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo™).

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant)

This spectrophotometric assay measures the capacity of the test compound to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound and create a series of dilutions.

  • Reaction: In a 96-well microplate, add a small volume of the test compound dilutions to a larger volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.

  • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Methodology:

  • Preparation of Test Compound: Prepare a series of two-fold dilutions of this compound in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted biological pathway.

G Experimental Workflow for Biological Activity Validation cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis cluster_comparison Comparative Analysis start This compound assay_vegfr VEGFR-2 Inhibition Assay start->assay_vegfr assay_antiox Antioxidant Assay (DPPH) start->assay_antiox assay_antimicrob Antimicrobial Assay (MIC) start->assay_antimicrob data_ic50_vegfr Determine IC50 assay_vegfr->data_ic50_vegfr data_ic50_antiox Determine IC50 assay_antiox->data_ic50_antiox data_mic Determine MIC assay_antimicrob->data_mic compare Compare with Benchmarks data_ic50_vegfr->compare data_ic50_antiox->compare data_mic->compare

Caption: Workflow for validating the biological activity of the synthesized compound.

G Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Compound This compound Compound->VEGFR2 Potential Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Targeted inhibition of the VEGFR-2 signaling pathway by the test compound.

Conclusion

The validation of a newly synthesized compound is a critical step in the drug discovery pipeline. This guide provides a structured approach for assessing the biological activity of this compound in key therapeutic areas. By employing the detailed experimental protocols and utilizing the provided comparative data, researchers can effectively characterize the compound's potency and potential as a novel therapeutic agent. The proposed assays for VEGFR-2 inhibition, antioxidant activity, and antimicrobial efficacy will provide a robust initial profile of the compound's biological function.

References

Head-to-head comparison of (3-Amino-1H-pyrazol-5-yl)methanol with other pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for (3-Amino-1H-pyrazol-5-yl)methanol is not extensively available in the public domain, the pyrazole scaffold, particularly the 3-aminopyrazole moiety, is a cornerstone in the development of numerous potent kinase inhibitors.[1][2] This guide provides a head-to-head comparison of several well-characterized pyrazole-based inhibitors targeting key kinases implicated in cancer progression: Akt1, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is based on available literature to facilitate an objective evaluation of their relative performance.

Overview of Pyrazole-Based Inhibitors

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with a wide range of biological targets and its favorable physicochemical properties.[3][4] Pyrazole derivatives have been successfully developed as inhibitors for a multitude of enzymes, with protein kinases being a particularly prominent target class.[5][6] Their metabolic stability and synthetic accessibility make them attractive candidates for drug discovery programs.[2] This comparison focuses on their role as ATP-competitive kinase inhibitors, a mechanism central to many targeted cancer therapies.

Comparative Efficacy: Akt1 Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][7] Akt1 is a key node in this pathway, making it a prime target for therapeutic intervention. Several pyrazole-based compounds have been developed as potent Akt inhibitors.

Table 1: Head-to-Head Comparison of Pyrazole-Based Akt1 Inhibitors

CompoundPyrazole Scaffold TypeAkt1 IC₅₀ / KᵢReference CompoundReference IC₅₀
Afuresertib (GSK2110183) Pyrazole-based0.08 nM (Kᵢ)N/AN/A
Compound 2 (Afuresertib Analog) Rigidified Pyrazole1.3 nM (IC₅₀)Uprosertib1.84-fold less potent
GSK2141795 Pyrazole-based18 nM (IC₅₀)N/AN/A
Compound 1 Pyrazole Hybrid61 nM (IC₅₀)GSK214179518 nM

Data sourced from literature.[8]

The data indicates that subtle modifications to the pyrazole scaffold can significantly impact inhibitory potency. For instance, creating a rigid analog of Afuresertib (Compound 2) resulted in a highly potent inhibitor with an IC₅₀ of 1.3 nM.[8]

Signaling Pathway Context: PI3K/Akt/mTOR

The following diagram illustrates the central role of Akt in the PI3K/mTOR signaling cascade, which is a primary focus for many pyrazole-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_downstream Downstream Effects receptor receptor pi3k pi3k pip pip akt akt pten pten downstream downstream mTORC1 mTORC1 proliferation proliferation RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates (Thr308) GSK3b GSK3β (inactivated) AKT->GSK3b FOXO FOXO (inactivated) AKT->FOXO mTORC1_node mTORC1 AKT->mTORC1_node PTEN PTEN PTEN->PIP3 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1_node->Proliferation

PI3K/Akt/mTOR signaling pathway overview.

Comparative Efficacy: EGFR and VEGFR-2 Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis, respectively.[9][10] Dual inhibition of these receptors is a validated strategy in oncology. Many pyrazole derivatives have been synthesized and evaluated for their potential to inhibit these targets, either singly or dually.

Table 2: Head-to-Head Comparison of Pyrazole-Based EGFR/VEGFR-2 Inhibitors

CompoundTarget(s)EGFR IC₅₀VEGFR-2 IC₅₀Reference CompoundReference IC₅₀
Compound 3f Dual0.066 µM0.102 µMErlotinib7.68 µM (Cell GI₅₀)
Compound 3 EGFR0.06 µM-N/AN/A
Compound 9 DualPotent0.22 µMN/AN/A
Compound 12 DualPotentPotentN/AN/A
Compound 3i VEGFR-2-8.93 nMSorafenib30 nM
Compound 6b Dual-0.2 µMSorafenib2.051 µM (Cell GI₅₀)

Data compiled from multiple sources.[4][10][11][12]

The results highlight the versatility of the pyrazole scaffold. Compound 3f emerges as a potent dual inhibitor with nanomolar efficacy against both EGFR and VEGFR-2.[12] Compound 3i demonstrates particularly strong and selective inhibition of VEGFR-2, being over three times more potent than the multi-kinase inhibitor Sorafenib in an enzymatic assay.[11]

Experimental Protocols

The determination of inhibitory constants (IC₅₀) is crucial for comparing the potency of different compounds. Below are representative methodologies for in vitro kinase assays.

Generic Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection step_node step_node reagent_node reagent_node plate_node plate_node A Prepare serial dilutions of pyrazole inhibitor C Add inhibitor and kinase mix to 384-well plate A->C B Prepare Kinase/ Substrate/ATP Mix B->C D Incubate at RT (e.g., 60 min) C->D E Stop reaction & add detection reagent (e.g., ADP-Glo™) D->E F Incubate at RT (e.g., 30-40 min) E->F G Read signal (Luminescence) F->G H Data Analysis: Plot dose-response curve & calculate IC₅₀ G->H

Generalized workflow for an in vitro kinase assay.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a representative example for determining the IC₅₀ of an inhibitor against a target kinase like Akt, EGFR, or VEGFR-2.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[13]

    • Inhibitor Dilution : Prepare a serial dilution of the pyrazole test compound in DMSO. Subsequently, dilute further in the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should typically be ≤1%.

    • Enzyme and Substrate/ATP Mix : Dilute the recombinant kinase (e.g., Akt1, EGFR, VEGFR-2) and its specific peptide substrate in kinase buffer. Prepare an ATP solution at a concentration close to its Kₘ for the specific enzyme.

  • Assay Procedure (384-well plate format) :

    • Add 1-2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of a low-volume 384-well plate.[2][14]

    • Add 2 µL of the diluted enzyme solution to each well, except for the "blank" controls.[2]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[2]

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[2][13]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[2][13]

    • Measure the luminescence using a compatible plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis :

    • Subtract the background luminescence (from "blank" wells) from all other measurements.

    • Normalize the data, setting the "vehicle control" wells as 100% kinase activity and the "no enzyme" or "high concentration inhibitor" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value.[15]

Conclusion

The pyrazole scaffold is a versatile and highly fruitful starting point for the design of potent and selective kinase inhibitors. Head-to-head comparisons reveal that significant gains in potency can be achieved through targeted structural modifications, as seen in the development of Akt1 and dual EGFR/VEGFR-2 inhibitors. While this compound itself lacks extensive characterization, its core structure is represented in many powerful inhibitors. The experimental protocols and pathway diagrams provided herein offer a framework for the continued evaluation and development of novel pyrazole-based therapeutics in oncology and beyond.

References

A Comparative Guide to Antibody Cross-Reactivity in Pyrazole Derivative Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity for immunoassays developed against specific pyrazole derivatives. Understanding the cross-reactivity profile of an antibody is critical for the development of specific and reliable immunoassays for drug monitoring, environmental analysis, and other research applications. The data presented here, derived from published studies, highlights the varying degrees of specificity that can be achieved and the importance of thorough characterization of newly developed antibodies.

Introduction to Pyrazole Derivatives and Antibody Specificity

Pyrazole is a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. Its derivatives are a significant class of compounds in the pharmaceutical and agrochemical industries, with applications ranging from anti-inflammatory drugs to insecticides. The development of sensitive and specific immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of these compounds is of great interest.

A key performance characteristic of any antibody used in an immunoassay is its specificity, which is its ability to bind to the target analyte with minimal binding to structurally similar compounds. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification and false-positive results. Therefore, comprehensive cross-reactivity studies are a mandatory step in the validation of any new immunoassay.

This guide focuses on the cross-reactivity profiles of antibodies developed against two prominent pyrazole derivatives: the insecticide fipronil and the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.

Cross-Reactivity of Anti-Fipronil Antibodies

Fipronil is a broad-spectrum phenylpyrazole insecticide. Its widespread use necessitates the development of sensitive methods for monitoring its presence and that of its metabolites in environmental and biological samples. Several studies have reported the development of ELISAs for fipronil, with detailed characterization of antibody cross-reactivity against its major metabolites: fipronil-sulfide, fipronil-sulfone, and fipronil-desulfinyl.

Quantitative Comparison of Anti-Fipronil Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data from different studies. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity percentage, calculated relative to fipronil.

Antibody/AssayAnalyteIC50 (ng/mL)Cross-Reactivity (%)Reference
Assay 1 Fipronil0.58 ± 0.06100[1][2]
Fipronil-sulfide-96[1][2]
Fipronil-detrifluoromethylsulfonyl-38[1][2]
Fipronil-desulfinyl-101[1][2]
Assay 2 Fipronil2.6 ± 0.4100[1][2]
Fipronil-sulfide-39[1][2]
Fipronil-detrifluoromethylsulfonyl-1.4[1][2]
Fipronil-desulfinyl-25[1][2]
mAb-based ic-ELISA Fipronil0.43100[3]
Fipronil-sulfide0.6665.15[3]
Fipronil-sulfone0.5874.14[3]
Fipronil-desulfinyl0.38113.16[3]

Note: "-" indicates that the specific IC50 value was not provided in the source, but the cross-reactivity percentage was.

Experimental Protocols for Fipronil Immunoassay

The data presented above was generated using competitive indirect heterologous ELISAs.[1][2] A brief overview of the methodology is as follows:

  • Hapten Synthesis and Immunogen Preparation: Fipronil derivatives were synthesized to introduce a functional group for conjugation to a carrier protein (e.g., bovine serum albumin, BSA) to make them immunogenic.

  • Antibody Production: Rabbits or other host animals were immunized with the fipronil-protein conjugate to elicit an antibody response. Polyclonal or monoclonal antibodies were then purified from the serum.

  • Competitive Indirect ELISA:

    • Microtiter plates were coated with a coating antigen (a fipronil derivative conjugated to a different carrier protein).

    • A mixture of the anti-fipronil antibody and the sample (or standard) was added to the wells. Fipronil and its metabolites in the sample compete with the coating antigen for binding to the limited number of antibody binding sites.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody was added.

    • A substrate for the enzyme was then added, and the resulting color development was measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of fipronil in the sample.

  • Data Analysis: A standard curve was generated by plotting the signal intensity against known concentrations of fipronil. The IC50 values for fipronil and its metabolites were determined from their respective inhibition curves. Cross-reactivity was calculated using the formula: (IC50 of fipronil / IC50 of the tested compound) x 100.[1]

Cross_Reactivity_Assessment_Workflow cluster_preparation Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Hapten Hapten Synthesis Immunogen Immunogen Preparation (Hapten-Carrier Conjugation) Hapten->Immunogen Antibody Antibody Production (Immunization & Purification) Immunogen->Antibody Competition Competitive Binding: Antibody + Sample/Standard Antibody->Competition Coating Plate Coating with Coating Antigen Coating->Competition Detection Addition of Enzyme-Labeled Secondary Antibody Competition->Detection Substrate Substrate Addition & Color Development Detection->Substrate Measurement Signal Measurement (Spectrophotometry) Substrate->Measurement StdCurve Generate Standard Curve Measurement->StdCurve IC50 Calculate IC50 Values StdCurve->IC50 CR Calculate Cross-Reactivity (%) IC50->CR

A generalized workflow for antibody cross-reactivity assessment using competitive ELISA.

Cross-Reactivity of Anti-Phenylbutazone Antibodies

Phenylbutazone (PBZ) is a pyrazolidinedione NSAID primarily used in veterinary medicine, particularly in horses. Its primary active metabolite is oxyphenbutazone (OPBZ). Monitoring for the presence of these substances is important for both therapeutic and anti-doping purposes.

Quantitative Comparison of Anti-Phenylbutazone Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data for antibodies developed against phenylbutazone and related compounds.

Antiserum Raised AgainstAnalyteIC50 (ng/mL)Cross-Reactivity (%)Reference
Phenylbutazone Hapten Phenylbutazone5.5100[4]
Oxyphenbutazone>100<5.5[4]
γ-Hydroxyphenylbutazone>100<5.5[4]
Suxibuzone>100<5.5[4]
Oxyphenbutazone Hapten Oxyphenbutazone5.6100[4]
Phenylbutazone11.250[4]
γ-Hydroxyphenylbutazone>100<5.6[4]
Suxibuzone>100<5.6[4]
Suxibuzone Hapten Suxibuzone1.8100[4]
Phenylbutazone2.572[4]
Oxyphenbutazone12.514.4[4]
γ-Hydroxyphenylbutazone209[4]
γ-Hydroxyphenylbutazone Hapten γ-Hydroxyphenylbutazone1.5100[4]
Phenylbutazone4.533.3[4]
Oxyphenbutazone12.512[4]
Suxibuzone256[4]
Experimental Protocols for Phenylbutazone Immunoassay

The methodologies employed for the development and characterization of anti-phenylbutazone antibodies are similar to those described for fipronil.

  • Hapten and Immunogen Preparation: Phenylbutazone, oxyphenbutazone, γ-hydroxyphenylbutazone, and suxibuzone were used as haptens.[4] These were conjugated to carrier proteins to create immunogens.

  • Antibody Production: Antisera were produced in rabbits immunized with the respective immunogens.

  • ELISA for Sensitivity and Specificity Assessment: A competitive ELISA format was used. The IC50 for each analyte was determined, and cross-reactivity was calculated as a ratio of the IC50 of the target hapten to the IC50 of the other competing compounds, expressed as a percentage.[4]

Cross_Reactivity_Concept cluster_analytes Test Analytes Antibody Anti-Pyrazole Antibody Target Target Pyrazole Derivative Antibody->Target High Affinity (Low IC50) Related1 Structurally Related Compound 1 Antibody->Related1 Variable Affinity (Cross-Reactivity) Related2 Structurally Related Compound 2 Antibody->Related2 Variable Affinity (Cross-Reactivity) Unrelated Unrelated Compound Antibody->Unrelated No/Low Affinity (High IC50)

Conceptual diagram of antibody cross-reactivity testing.

Conclusion

The presented data demonstrates the variability in antibody cross-reactivity against different pyrazole derivatives. For fipronil, some antibodies show broad reactivity with its major metabolites, which can be advantageous for developing a generic screening assay. In contrast, the antibodies developed against phenylbutazone and its metabolites exhibit a higher degree of specificity, with some antisera showing minimal cross-reactivity with other related compounds.

This comparative guide underscores the necessity for researchers and drug development professionals to meticulously characterize the cross-reactivity of their antibodies. The choice of hapten for immunization and the format of the immunoassay can significantly influence the specificity of the resulting assay. For the development of highly specific immunoassays, it is crucial to select antibodies with low cross-reactivity to potentially interfering substances. Conversely, for broad-spectrum screening, antibodies with predictable cross-reactivity to a range of related metabolites can be highly valuable.

References

Confirming the Regiochemistry of Substituted Aminopyrazoles using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the regiochemistry of substituted aminopyrazoles is a critical step in chemical synthesis and drug discovery. The isomeric position of the amino group on the pyrazole ring significantly influences the molecule's biological activity and physicochemical properties. This guide provides a comparative overview of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of these compounds, supported by experimental data and detailed protocols.

The differentiation between 3-amino, 4-amino, and 5-aminopyrazole regioisomers, especially when further substituted, can be challenging with one-dimensional (1D) ¹H and ¹³C NMR alone due to overlapping signals and complex coupling patterns. 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide through-bond and through-space correlations that resolve these ambiguities.

Comparative Analysis of 2D NMR Data for Aminopyrazole Regioisomers

The strategic application of various 2D NMR experiments allows for the unequivocal assignment of the substitution pattern on the pyrazole ring. The following tables summarize key quantitative data and correlations that are instrumental in distinguishing between different aminopyrazole regioisomers.

Key ¹H and ¹³C NMR Chemical Shift Ranges
RegioisomerPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Distinguishing Features
3-Aminopyrazole H4~5.5 - 6.0C3 (with NH₂)~150 - 155
H5~7.3 - 7.8C4~95 - 105
NH₂Broad, variableC5~130 - 135
4-Aminopyrazole H3/H5~7.0 - 7.5C3/C5~130 - 140
NH₂Broad, variableC4 (with NH₂)~115 - 125
5-Aminopyrazole H3~7.2 - 7.7C3~135 - 140
H4~5.3 - 5.8C4~90 - 100
NH₂Broad, variableC5 (with NH₂)~145 - 150

Note: Chemical shifts are highly dependent on the solvent and the nature and position of other substituents on the pyrazole ring and the exocyclic amino group.

Diagnostic 2D NMR Correlations for Regiochemical Assignment

The true power of 2D NMR lies in the correlation experiments. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly decisive.

Experiment3-Aminopyrazole Derivative (N1-R)5-Aminopyrazole Derivative (N1-R)Rationale
HMBC H5 to C3: Strong 3-bond correlation.H3 to C5: Strong 3-bond correlation.This long-range coupling is a definitive indicator of the relative positions of the proton and the carbon bearing the amino group.
H4 to C3 & C5: Correlations to both carbons flanking it.H4 to C3 & C5: Correlations to both carbons flanking it.Useful for confirming the position of C4.
N1-substituent protons to C5: Correlation to the adjacent carbon.N1-substituent protons to C5: Correlation to the adjacent carbon.Helps to anchor the position of the N1-substituent.
NOESY N1-substituent protons to H5: Through-space correlation.N1-substituent protons to H5: Through-space correlation.Proximity between the N1-substituent and the H5 proton is expected and can be a key confirmation.[1]
NH₂ protons to H4: Potential correlation depending on conformation.NH₂ protons to H4: Potential correlation depending on conformation.Can provide supporting evidence for the amino group's location.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized methodologies for the key experiments.

Sample Preparation
  • Dissolve 5-10 mg of the purified aminopyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Filter the solution if any particulate matter is present to prevent signal broadening.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

General 2D NMR Acquisition Parameters

The following are starting parameters that should be optimized for the specific compound and spectrometer.

ParameterCOSYHSQCHMBCNOESY
Pulse Program cosygpqfhsqcedetgpsphmbcgplpndqfnoesygpph
¹H Spectral Width (sw) Optimized from ¹H spectrumOptimized from ¹H spectrumOptimized from ¹H spectrumOptimized from ¹H spectrum
¹³C Spectral Width (sw1) N/A~0 - 180 ppm~0 - 180 ppmN/A
Number of Scans (ns) 2-82-168-648-32
Number of Increments (F1) 256-512128-256256-512256-512
Relaxation Delay (d1) 1-2 s1-2 s1.5-2.5 s1.5-2.5 s
¹J C-H (for HSQC) N/A~145 HzN/AN/A
Long-range J C-H (for HMBC) N/AN/A8-10 HzN/A
Mixing Time (for NOESY) N/AN/AN/A0.5-1.5 s

Mandatory Visualizations

Experimental Workflow for Regiochemical Confirmation

experimental_workflow cluster_sample Sample Preparation cluster_analysis Data Analysis and Structure Elucidation Sample Substituted Aminopyrazole Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube COSY ¹H-¹H COSY NMR_Tube->COSY HSQC ¹H-¹³C HSQC NMR_Tube->HSQC HMBC ¹H-¹³C HMBC NMR_Tube->HMBC NOESY ¹H-¹H NOESY NMR_Tube->NOESY Connectivity Establish H-H Connectivity COSY->Connectivity Direct_Attach Identify Direct C-H Attachments HSQC->Direct_Attach Long_Range Map Long-Range C-H Correlations HMBC->Long_Range Spatial_Prox Determine Spatial Proximity NOESY->Spatial_Prox Assignment Assign Regiochemistry Connectivity->Assignment Direct_Attach->Assignment Long_Range->Assignment Spatial_Prox->Assignment

Caption: Workflow for aminopyrazole regiochemistry confirmation using 2D NMR.

Logical Relationships in 2D NMR Data Interpretation

logical_relationships Start Start with ¹H and ¹³C Spectra COSY_Node COSY: H-H Connectivity Start->COSY_Node Identify spin systems HSQC_Node HSQC: Direct C-H Bonds Start->HSQC_Node Assign protonated carbons HMBC_Node HMBC: Long-Range C-H Bonds COSY_Node->HMBC_Node HSQC_Node->HMBC_Node Anchor correlations Decision1 Key HMBC Correlation (e.g., H5 to C-NH₂)? HMBC_Node->Decision1 NOESY_Node NOESY: Through-Space Proximity Decision2 Key NOESY Correlation (e.g., N1-R to H5)? NOESY_Node->Decision2 Regioisomer_A Assign Regioisomer A Decision1->Regioisomer_A Yes Regioisomer_B Assign Regioisomer B Decision1->Regioisomer_B No Final_Structure Confirmed Structure Decision2->Final_Structure Consistent Regioisomer_A->NOESY_Node Confirm with spatial data Regioisomer_B->NOESY_Node Confirm with spatial data

Caption: Decision-making flowchart for interpreting 2D NMR data of aminopyrazoles.

By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation data, researchers can confidently and accurately determine the regiochemistry of substituted aminopyrazoles, a crucial aspect of advancing drug development and chemical research.

References

A Comparative Guide to the Drug-Like Properties of (3-Amino-1H-pyrazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the drug-like properties of several analogs of (3-Amino-1H-pyrazol-5-yl)methanol, a scaffold of interest in the development of kinase inhibitors.[1][2] The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its role in a variety of therapeutic agents, particularly in oncology.[1][3] This document is intended for researchers and scientists in the field of drug discovery and development, offering a comparative analysis based on key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4][5][6]

The analogs discussed herein have been rationally designed to explore the structure-activity relationship (SAR) and to optimize their physicochemical and pharmacokinetic profiles. The evaluation focuses on critical drug-like properties including lipophilicity, aqueous solubility, membrane permeability, and metabolic stability. These properties are crucial determinants of a compound's oral bioavailability and overall in vivo efficacy.[7]

Quantitative Comparison of Drug-Like Properties

The following table summarizes the in vitro ADME data for the parent compound, this compound, and three representative analogs. The analogs feature substitutions at the N1 position of the pyrazole ring and modifications of the hydroxymethyl group, common strategies to modulate drug-like properties.

Compound IDStructureLogPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BMicrosomal Stability (t½, min)
Parent This compound0.81501.525
Analog A (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol1.21203.245
Analog B (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol1.6855.8>60
Analog C 1-(3-Amino-1H-pyrazol-5-yl)ethan-1-ol1.11352.130

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) was determined using the shake-flask method, which is considered the gold standard for lipophilicity measurement.[8][9][10]

  • Preparation of Solutions: A stock solution of each test compound was prepared in n-octanol saturated with water.

  • Partitioning: Equal volumes of the n-octanol stock solution and water saturated with n-octanol were combined in a vial.

  • Equilibration: The vials were shaken for 24 hours at room temperature to ensure complete partitioning of the compound between the two phases.

  • Phase Separation: The mixture was centrifuged to achieve clear separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP value was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay

A kinetic solubility assay was performed to determine the aqueous solubility of the compounds in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Preparation: A stock solution of each compound was prepared in dimethyl sulfoxide (DMSO).

  • Incubation: An aliquot of the DMSO stock was added to PBS (pH 7.4) to a final concentration of 200 µM, with a final DMSO concentration of 1%.

  • Equilibration: The solutions were shaken for 2 hours at room temperature.

  • Filtration: The solutions were filtered through a 96-well filter plate to remove any precipitated compound.

  • Quantification: The concentration of the solubilized compound in the filtrate was determined by HPLC-UV, by comparing the peak area to a standard curve of known concentrations.

Caco-2 Permeability Assay

The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which is a well-established in vitro method for predicting intestinal drug absorption.[11][12][13]

  • Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[12]

  • Transport Study (Apical to Basolateral): The test compound (10 µM) was added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side was monitored over 2 hours.

  • Sample Analysis: Samples were collected from the basolateral compartment at various time points and the concentration of the compound was quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Microsomal Stability Assay

The metabolic stability of the compounds was evaluated by incubating them with human liver microsomes.[14][15][16][17] This assay provides an indication of the susceptibility of the compounds to phase I metabolism, primarily by cytochrome P450 enzymes.[15][16]

  • Reaction Mixture Preparation: The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[15]

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[14]

  • Time Course Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched by the addition of ice-cold acetonitrile.[14]

  • Sample Processing: The samples were centrifuged to precipitate the proteins.

  • Quantification: The supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The half-life (t½) of the compound was determined by plotting the natural logarithm of the percentage of the remaining compound against time.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of these compounds, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_adme In Vitro ADME Profiling cluster_bioactivity Biological Evaluation Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization LogP Lipophilicity (LogP) Characterization->LogP Solubility Aqueous Solubility Characterization->Solubility Permeability Caco-2 Permeability Characterization->Permeability Stability Microsomal Stability Characterization->Stability Kinase_Assay Kinase Inhibition Assay LogP->Kinase_Assay Solubility->Kinase_Assay Cell_Assay Cell Proliferation Assay Permeability->Cell_Assay Stability->Cell_Assay

Caption: A generalized workflow for the evaluation of drug-like properties of novel kinase inhibitors.

The this compound scaffold is often explored for its potential to inhibit various protein kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Benchmarking the efficacy of (3-Amino-1H-pyrazol-5-yl)methanol derivatives against known standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Discovery

The search for novel and effective cancer therapeutics is a continuous endeavor in the field of oncology. One promising class of molecules is the (3-Amino-1H-pyrazol-5-yl)methanol derivatives, which have shown potential as potent inhibitors of Aurora kinases. These kinases play a crucial role in cell cycle regulation, and their dysregulation is frequently observed in various cancers. This guide provides a comparative analysis of the efficacy of a representative aminopyrazole derivative against established clinical-stage Aurora kinase inhibitors, Danusertib (PHA-739358) and Alisertib (MLN8237). The data presented is compiled from publicly available research to aid researchers, scientists, and drug development professionals in evaluating the potential of this chemical scaffold.

In Vitro Efficacy: A Head-to-Head Comparison of Kinase Inhibition

The primary measure of efficacy for a kinase inhibitor is its ability to inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following table summarizes the in vitro IC50 values of a representative 3-aminopyrazole derivative (Compound 1) and the standard inhibitors against Aurora kinases A, B, and C.

Table 1: In Vitro Inhibitory Activity (IC50) Against Aurora Kinases

CompoundAurora A (nM)Aurora B (nM)Aurora C (nM)
Representative Derivative (Compound 1) 939583-
Danusertib (PHA-739358) 13[1][2][3]79[1][2][3]61[1][2][3]
Alisertib (MLN8237) 1.2396.5-

Note: Data for the representative derivative is based on a structurally related 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (compound 10e) from a study by Zheng et al., as specific data for a this compound derivative was not publicly available.

In Vivo Efficacy: Assessing Antitumor Activity in Preclinical Models

The ultimate test of an anticancer agent's efficacy lies in its ability to inhibit tumor growth in a living organism. Preclinical evaluation in xenograft models, where human cancer cells are implanted in immunocompromised mice, is a standard method for this assessment. The following table outlines the in vivo efficacy of the standard inhibitors in a human colorectal carcinoma (HCT-116) xenograft model.

Table 2: In Vivo Efficacy in HCT-116 Xenograft Model

CompoundDose and ScheduleRoute of AdministrationTumor Growth Inhibition (TGI)
Danusertib (PHA-739358) 2 x 15 mg/kg/dayIntraperitoneal (i.p.)Significant tumor growth reduction[4]
Alisertib (MLN8237) 3, 10, or 30 mg/kg, once daily for 21 daysOral43.3%, 84.2%, and 94.7% respectively

Note: Specific in vivo data for the representative aminopyrazole derivative was not available in the public domain.

Understanding the Mechanism: The Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells. The signaling pathway is complex, with upstream regulation by oncogenes like Myc and downstream effects on crucial cell cycle proteins and tumor suppressors like p53.[5][6]

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulators cluster_aurora_kinases Aurora Kinases cluster_downstream Downstream Effects Myc Myc (c-Myc, N-Myc) AuroraA Aurora A Myc->AuroraA Upregulates Mitosis Mitotic Progression (Centrosome Separation, Spindle Assembly) AuroraA->Mitosis Promotes p53 p53 Degradation AuroraA->p53 Promotes AuroraB Aurora B AuroraB->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to p53->Apoptosis Inhibits caption Figure 1: Simplified Aurora Kinase Signaling Pathway in Cancer.

Figure 1: Simplified Aurora Kinase Signaling Pathway in Cancer.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited in this guide.

In Vitro Aurora Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibition of purified Aurora kinase enzymes by a test compound.

  • Enzyme and Substrate Preparation : Recombinant human Aurora A, B, or C enzymes and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase assay buffer.

  • Compound Dilution : The test compound and standard inhibitors are serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP) or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.

  • IC50 Calculation : The percentage of kinase inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Human Tumor Xenograft Model

This model assesses the antitumor activity of a compound in a living organism.

  • Cell Culture : Human cancer cells (e.g., HCT-116) are cultured in appropriate media and conditions.

  • Tumor Implantation : A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[7][8]

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.[7]

  • Compound Administration : Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound or vehicle control is administered according to the specified dose and schedule (e.g., orally or intraperitoneally).[4][7]

  • Efficacy Evaluation : Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight and general health of the mice are also monitored for toxicity assessment.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Kinase Assay (IC50 Determination) B Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B C Human Tumor Xenograft Model (e.g., HCT-116) B->C Lead Compound Selection D Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies C->D caption Figure 2: General Experimental Workflow for Efficacy Benchmarking.

References

A Comparative Guide to the In Silico and In Vitro Antitumor Activities of Novel Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the predicted and experimentally determined activities of newly synthesized aminopyrazole derivatives. This analysis aims to bridge the gap between computational modeling and laboratory results, offering insights into the structure-activity relationships of this promising class of compounds.

A recent study focused on the synthesis of a series of functionalized 4-aminopyrazole derivatives and their cyclized pyrazolo[4,3-d]pyrimidine analogues. The investigation rigorously evaluated their potential as anticancer agents through both computational and experimental lenses. The in silico analysis involved molecular docking studies to predict the binding affinity of these compounds to the active site of the KDM5A enzyme, a known therapeutic target in oncology. Concurrently, the in vitro activity was determined by assessing the cytotoxicity of these compounds against several human cancer cell lines.

Quantitative Data Summary

The following table summarizes the comparative data for a selection of the novel aminopyrazole and pyrazolopyrimidine derivatives. The in silico activity is represented by the binding energy (kcal/mol) obtained from molecular docking studies with the KDM5A enzyme (PDB ID: 5IVE). The in vitro cytotoxicity is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) against the human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT-116), and human liver carcinoma (HepG2) cell lines.

Compound IDIn Silico Binding Energy (kcal/mol) vs. KDM5AIn Vitro IC50 (µM) vs. MCF-7In Vitro IC50 (µM) vs. HCT-116In Vitro IC50 (µM) vs. HepG2
4 -6.8911.51 ± 0.3513.06 ± 0.2912.83 ± 0.41
5 -7.1214.23 ± 0.4415.84 ± 0.3816.11 ± 0.32
6 -7.3312.03 ± 0.2813.91 ± 0.4214.28 ± 0.25
7 -7.8211.51 ± 0.3521.25 ± 0.3718.39 ± 0.29
8 -7.5113.92 ± 0.2514.28 ± 0.3315.61 ± 0.45
9 -7.4716.48 ± 0.3616.38 ± 0.2717.39 ± 0.46
5-FU (Ref.) Not Applicable5.0 ± 0.214.5 ± 0.186.2 ± 0.25

Data sourced from a comprehensive study on functionalized aminopyrazole and pyrazolopyrimidine derivatives.[1][2]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the protocols for the key in silico and in vitro experiments.

The molecular docking studies were performed to predict the binding mode and affinity of the synthesized compounds with the KDM5A protein.

  • Software: The Molecular Operating Environment (MOE) software (2015.10) was utilized for all docking simulations.[2]

  • Protein Preparation: The three-dimensional crystal structure of the KDM5A protein was obtained from the Protein Data Bank (PDB ID: 5IVE).[1][2]

  • Ligand Preparation: The 2D structures of the aminopyrazole and pyrazolopyrimidine derivatives were sketched and converted to their 3D conformations. Energy minimization of the ligand structures was performed to obtain the most stable conformers.[2]

  • Docking Protocol: The prepared ligands were docked into the binding pocket of the KDM5A protein. The docking process generated multiple binding poses, which were then scored based on their binding energy. The pose with the lowest energy was selected as the most probable binding conformation.[1][2]

The in vitro anticancer activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: Three human cancer cell lines were used: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (liver carcinoma).[1]

  • Cell Culture: The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with various concentrations of the test compounds and the reference drug, 5-fluorouracil (5-FU).

  • MTT Assay: After a specified incubation period, the MTT reagent was added to each well. The viable cells metabolize the MTT into formazan crystals, which were then dissolved in a solubilization solution.

  • Data Analysis: The absorbance of the formazan solution was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]

Visualizations

The following diagrams illustrate the logical workflow of the comparative study and a simplified representation of a signaling pathway that could be targeted by such compounds.

G cluster_insilico In Silico Analysis cluster_invitro In Vitro Analysis cluster_synthesis Synthesis cluster_comparison Comparative Analysis a Ligand Preparation c Molecular Docking a->c b Protein Preparation (KDM5A) b->c d Binding Energy Calculation c->d j Structure-Activity Relationship (SAR) d->j e Cell Culture (Cancer Lines) f Compound Treatment e->f g MTT Assay f->g h IC50 Determination g->h h->j i Novel Aminopyrazole Derivatives i->a i->f

Experimental Workflow for Comparative Analysis.

G cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase Target Kinase (e.g., KDM5A) receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response (Proliferation, Survival) substrate->response inhibitor Aminopyrazole Inhibitor inhibitor->kinase

Inhibition of a Kinase Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of (3-Amino-1H-pyrazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a paramount concern in any research setting. For compounds like (3-Amino-1H-pyrazol-5-yl)methanol, a clear and compliant disposal plan is essential to protect personnel and the environment. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, integrating key safety and logistical information.

Hazard Assessment and Safety Precautions

Summary of Potential Hazards of Structurally Similar Pyrazole Derivatives:

Hazard CategoryFindingCitation
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Acute Oral Toxicity Harmful if swallowed.[2][3]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6][7]

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[5]

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, and gloves, that are grossly contaminated with the compound should be disposed of in the designated solid chemical waste container.[4][5]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations. The date when waste was first added to the container (accumulation start date) must also be included.[10]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" (SAA) within the laboratory.[9][11]

  • This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Ensure that incompatible wastes are segregated, for example, by storing acids and bases separately.[9]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5]

  • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting a waste collection request form.[6]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being a common and recommended method for such compounds.[4]

5. Empty Container Disposal:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent.[6]

  • The rinseate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policies.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal A Generation of This compound Waste B Segregate Waste (Solid, Liquid, Contaminated Materials) A->B C Select & Label Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Submit Waste Pickup Request to EHS D->E F EHS/Licensed Contractor Picks Up Waste E->F G Transport to Licensed Waste Disposal Facility F->G H High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (3-Amino-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Amino-1H-pyrazol-5-yl)methanol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on the safety profiles of structurally similar aminopyrazole derivatives and general best practices for handling chemical reagents in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2]
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a significant risk of contamination, consider additional protective clothing.[1][2]
Respiratory Protection If handling is likely to generate dust (e.g., weighing, transferring), work should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside a certified chemical fume hood.[1]

  • Handling:

    • Wear the appropriate PPE as detailed in Table 1.[2][5]

    • To prevent dust formation, handle the container with care.[5]

    • When weighing the compound, use a tared weigh boat inside the fume hood.[1]

    • Slowly transfer the weighed solid into the reaction vessel.[1]

    • Add the desired solvent to dissolve the compound.

  • Cleanup:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all contaminated waste as described in the disposal plan.[2]

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Classification: Treat all waste contaminated with this compound as hazardous chemical waste.[3][6]

  • Contaminated Solid Waste:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1]

    • Collect these items in a designated, clearly labeled hazardous waste container.[1][7] The container should be kept closed except when adding waste.[2][7]

  • Contaminated Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," a list of all constituents with their approximate concentrations, the start date of accumulation, and the principal investigator's name and laboratory location.[6]

  • Container Rinsing:

    • Empty containers that held this compound must be rinsed thoroughly. The first rinseate must be collected and disposed of as hazardous waste.[7]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Handling_and_Disposal_Workflow cluster_operation Operational Plan cluster_disposal Disposal Plan start Start: Handling this compound prep 1. Preparation - Access Safety Shower/Eyewash - Gather Equipment in Fume Hood start->prep end_op End of Operations end_disp End of Disposal ppe 2. Don PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) prep->ppe handle 3. Chemical Handling - Weighing and Transferring in Fume Hood ppe->handle cleanup 4. Decontamination - Clean work surfaces - Prepare waste for disposal handle->cleanup remove_ppe 5. Doff PPE - Remove in correct order cleanup->remove_ppe classify 1. Classify Waste - Treat as Hazardous Waste cleanup->classify Initiates Disposal wash 6. Wash Hands remove_ppe->wash wash->end_op collect_solid 2. Collect Solid Waste - Gloves, weigh boats, etc. - In labeled container classify->collect_solid collect_liquid 3. Collect Liquid Waste - Solutions and rinsate - In labeled container classify->collect_liquid store 4. Store Waste - Designated accumulation area collect_solid->store collect_liquid->store pickup 5. Request Waste Pickup - Follow institutional procedures store->pickup pickup->end_disp

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.